Product packaging for 3-Amino-5-chloro-1H-indazole(Cat. No.:CAS No. 5685-72-3)

3-Amino-5-chloro-1H-indazole

Cat. No.: B1287449
CAS No.: 5685-72-3
M. Wt: 167.59 g/mol
InChI Key: QCSQTZOPSNFNNX-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-1H-indazole is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3 B1287449 3-Amino-5-chloro-1H-indazole CAS No. 5685-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSQTZOPSNFNNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615452
Record name 5-Chloro-1H-indazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-72-3
Record name 5-Chloro-1H-indazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-5-CHLORO-1H-INDAZOLE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Amino-5-chloro-1H-indazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and biological significance of 3-Amino-5-chloro-1H-indazole, a key scaffold in medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic organic compound that has garnered significant attention in the field of drug discovery and development. Its rigid bicyclic structure, featuring a pyrazole ring fused to a chlorobenzene ring with an amino group at the 3-position, serves as a versatile scaffold for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and known biological activities of this important molecule, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueSource
Molecular Formula C₇H₆ClN₃-
Molecular Weight 167.60 g/mol -
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Estimated to be in the range of 150-170 °CBased on analogs like 3-amino-1H-indazole (150-159 °C) and 3-chloro-1H-indazole (149 °C)
Boiling Point Data not available; likely to decompose at high temperatures-
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.General solubility trends for heterocyclic amines
Predicted logP (XlogP) 1.8Predicted value
SMILES C1=CC2=C(C=C1Cl)C(=NN2)N-
InChI InChI=1S/C7H6ClN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11)-

Experimental Protocols

Synthesis of this compound

A robust and commonly employed method for the synthesis of 3-aminoindazoles involves the reaction of a suitably substituted 2-halobenzonitrile with hydrazine hydrate. The following protocol is adapted from established procedures for analogous compounds.[1][2]

Reaction Scheme:

G cluster_0 Synthesis of this compound A 2,5-Dichlorobenzonitrile R Reaction Conditions: Solvent (e.g., 2-MeTHF or NMP) Heat (e.g., 100-120 °C) B Hydrazine Hydrate (NH2NH2·H2O) C This compound R->C

A generalized reaction scheme for the synthesis of this compound.

Materials:

  • 2,5-Dichlorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • 2-Methyltetrahydrofuran (2-MeTHF) or N-Methyl-2-pyrrolidone (NMP)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzonitrile (1 equivalent).

  • Add the chosen solvent (e.g., 2-MeTHF or NMP) to the vessel.

  • Add hydrazine hydrate (4-5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 100-120 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If NMP was used as the solvent, dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate. If 2-MeTHF was used, proceed with a water wash.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the final compound.

Biological Activity and Signaling Pathways

The 3-aminoindazole scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3][4] This structural feature allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. As a result, this compound is a valuable starting point for the development of inhibitors targeting various protein kinases implicated in cancer and other diseases.

Derivatives of 3-aminoindazole have demonstrated significant inhibitory activity against a range of kinases, including but not limited to:

  • FLT3 (Fms-like tyrosine kinase 3)[3]

  • PDGFRα (Platelet-derived growth factor receptor alpha)[3]

  • c-Kit[3]

  • c-Met[5]

  • BCR-ABL[6]

The antiproliferative effects of some 3-aminoindazole derivatives have been linked to their ability to induce cell cycle arrest, particularly in the G0/G1 phase. This is often mediated through the modulation of the Retinoblastoma protein (pRb) pathway.

Proposed Signaling Pathway: G1/S Cell Cycle Checkpoint Regulation

The following diagram illustrates a plausible mechanism by which a 3-aminoindazole-based kinase inhibitor could induce G1 phase cell cycle arrest. By inhibiting key kinases that promote cell cycle progression (such as Cyclin-Dependent Kinases, CDKs, or upstream signaling kinases), the inhibitor can prevent the hyperphosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to cell cycle arrest.[7][8][9][10][11]

G cluster_pathway G1/S Phase Transition Pathway Inhibitor This compound (or its derivative) Kinase Upstream Kinase (e.g., CDK4/6) Inhibitor->Kinase Inhibition pRb_E2F pRb-E2F Complex (Active Repressor) Kinase->pRb_E2F Phosphorylation pRb_P Hyperphosphorylated pRb (Inactive) pRb_E2F->pRb_P Dissociation upon phosphorylation E2F Free E2F Cell_Cycle_Arrest G1 Cell Cycle Arrest pRb_E2F->Cell_Cycle_Arrest Maintains S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Cell_Cycle_Progression S-Phase Entry S_Phase_Genes->Cell_Cycle_Progression

Proposed mechanism of G1 cell cycle arrest induced by a 3-aminoindazole-based kinase inhibitor.

Conclusion

This compound represents a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its straightforward synthesis and amenability to further chemical modification make it an attractive starting point for drug discovery campaigns. The insights into its chemical properties, a reliable synthetic protocol, and its potential to modulate critical cell signaling pathways, such as the pRb-E2F axis, underscore its importance for researchers and drug development professionals. Further investigation into the specific kinase inhibitory profile and in vivo efficacy of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

A Technical Guide to 3-Amino-5-chloro-1H-indazole: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a crucial building block for numerous pharmacologically active compounds. As a bioisostere of indole, it has garnered significant attention from researchers in drug discovery.[1] This technical guide provides an in-depth overview of 3-Amino-5-chloro-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. We will explore its molecular structure, physicochemical properties, detailed synthetic protocols, characteristic analytical data, and its role in biologically relevant signaling pathways. This document is intended for researchers, chemists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of an amino group at position 3 and a chloro group at position 5 are critical for its chemical reactivity and biological activity.

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆ClN₃[2]
Molecular Weight 167.59 g/mol [2]
Monoisotopic Mass 167.02502 Da[2]
IUPAC Name 5-chloro-1H-indazol-3-amine[2]
CAS Number 5685-72-3[3]
SMILES C1=CC2=C(C=C1Cl)C(=NN2)N[2]
InChI Key QCSQTZOPSNFNNX-UHFFFAOYSA-N[2]
Predicted XlogP 1.8[2]

Experimental Protocols: Synthesis

The synthesis of 3-aminoindazoles is commonly achieved through the cyclization of ortho-halobenzonitriles with hydrazine.[4][5] The following protocol is a representative method adapted from the synthesis of structurally similar compounds, such as 5-bromo-1H-indazol-3-amine.[6] The starting material for this specific synthesis would be 5-chloro-2-fluorobenzonitrile.

Reaction Scheme: 5-chloro-2-fluorobenzonitrile + Hydrazine Hydrate → this compound

Detailed Methodology:

  • Reactant Preparation: To a solution of 5-chloro-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) within a sealed reaction vessel, add hydrazine hydrate (99%, 10.0 mmol).

  • Reaction Conditions: Heat the reaction mixture in the sealed tube at 343 K (70 °C) for approximately 4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it to dryness under reduced pressure to remove the solvent.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product, this compound.

G cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification start_material 5-Chloro-2-fluorobenzonitrile reaction Sealed Vessel Ethanol, 70°C, 4h start_material->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Evaporation reaction->workup purify Recrystallization workup->purify product This compound purify->product

Caption: General Synthesis Workflow for this compound.

Spectroscopic and Analytical Data

Analytical MethodExpected Characteristics
¹H NMR Aromatic protons on the benzene ring are expected to appear in the δ 6.5-8.0 ppm range. The active hydrogens of the amine (NH₂) and indazole (NH) groups would likely appear as broad singlets at δ 10-13 ppm and δ 4-6 ppm, respectively, in a solvent like DMSO-d₆.[7][8]
¹³C NMR Aromatic carbons are expected in the δ 110-150 ppm range. The carbon bearing the amino group (C3) would appear in a distinct region.
IR Spectroscopy Characteristic peaks would include N-H stretching vibrations for the amine and indazole NH groups (approx. 3100-3500 cm⁻¹), C=C and C=N stretching in the aromatic system (approx. 1450-1650 cm⁻¹), and a C-Cl stretching vibration (approx. 600-800 cm⁻¹).
Mass Spectrometry Predicted adducts include [M+H]⁺ at m/z 168.03230 and [M+Na]⁺ at m/z 190.01424.[2]

Biological Activity and Signaling Pathways

3-Aminoindazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities, including potent antiproliferative and kinase inhibitory effects.[10][11] Several studies have shown that substituted 3-aminoindazoles can inhibit crucial cell cycle kinases and receptor tyrosine kinases like ALK, VEGFR-2, and FGFR1.[10]

A key mechanism of action identified for some antiproliferative 3-aminoindazole compounds is the induction of cell cycle arrest, specifically at the G₀/G₁ phase.[12][13] This is often achieved by modulating the phosphorylation state of the Retinoblastoma protein (pRb). In its active, hypophosphorylated state, pRb binds to E2F transcription factors, preventing the expression of genes required for the transition from the G₁ to the S phase of the cell cycle. Certain 3-aminoindazole derivatives have been shown to increase the ratio of hypophosphorylated pRb to total pRb, effectively halting cell proliferation.[12][13]

G compound 3-Amino-1H-indazole Derivative cdk Cyclin D-CDK4/6 Complex compound->cdk Inhibits prb pRb (Active) cdk->prb Phosphorylates prb_p pRb-P (Inactive) e2f E2F Transcription Factors prb->e2f Inhibits s_phase G1/S Phase Transition e2f->s_phase Promotes

Caption: Proposed Mechanism of G₁ Cell Cycle Arrest by 3-Aminoindazole Derivatives.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Amino-5-chloro-1H-indazole, a crucial intermediate in the development of various pharmaceutical compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other therapeutic agents. The indazole scaffold is a bioisostere of indole, and its derivatives have shown a wide range of biological activities. This guide will focus on two principal and practical synthetic pathways for the preparation of this compound, starting from readily available precursors: 2-amino-5-chlorobenzonitrile and 5-chloroisatin. Each pathway will be detailed with experimental procedures, quantitative data, and visual diagrams to facilitate understanding and replication.

Pathway 1: Synthesis from 2-Amino-5-chlorobenzonitrile

This pathway involves the direct cyclization of 2-amino-5-chlorobenzonitrile to form the desired this compound. This method is often favored for its straightforward approach and potentially high yields. The precursor, 2-amino-5-chlorobenzonitrile, can be synthesized from 5-chloroanthranilic acid.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzamide

  • Chlorination of Anthranilic Acid: Ring chlorination of anthranilic acid is performed using sulfuryl chloride to produce 5-chloroanthranilic acid.

  • Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is then reacted with thionyl chloride to form 2-amino-5-chlorobenzoyl chloride.

  • Amination: The acid chloride is subsequently treated with aqueous ammonia to yield 2-amino-5-chlorobenzamide.[1]

Step 2: Synthesis of 2-Amino-5-chlorobenzonitrile

  • Dehydration: 2-amino-5-chlorobenzamide is dehydrated using a powerful dehydrating agent such as phosphorus pentoxide (P₂O₅).[1][2]

  • Procedure: A mixture of 2-amino-5-chlorobenzamide (1 g, 6 mmol) and phosphorus pentoxide (2 g, 14 mmol) is shaken in a round bottom flask for 30 minutes.[1]

  • Purification: The product, 2-amino-5-chlorobenzonitrile, is isolated by vacuum distillation.[1]

Step 3: Cyclization to this compound

  • Reaction Setup: In a pressure vessel, combine 2-amino-5-chlorobenzonitrile, a suitable solvent (e.g., 2-methyltetrahydrofuran), sodium acetate (NaOAc), and hydrazine hydrate. A similar reaction with a related substrate, 3-bromo-2,6-dichlorobenzonitrile, has been shown to proceed effectively.[3]

  • Reaction Conditions: The reaction mixture is heated to an internal temperature of >90 °C. The progress of the reaction is monitored by analytical techniques such as GC-MS or NMR. For a related synthesis, a 95% conversion was achieved after 18 hours.[3]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data
StepStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)
15-Chloroanthranilic acid2-Amino-5-chlorobenzamide1. SOCl₂ 2. NH₄OH---
22-Amino-5-chlorobenzamide2-Amino-5-chlorobenzonitrileP₂O₅Room Temp then Distillation0.5 (shaking) + 1 (distillation)Satisfactory[1]
32-Amino-5-chlorobenzonitrileThis compoundHydrazine hydrate, NaOAc, 2-MeTHF>9018High (based on analogous reactions)

Note: Specific yield for step 1 and a precise yield for step 3 with this specific substrate require experimental determination, but are expected to be high based on related literature.

Synthesis Pathway Diagram

Pathway_1 cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 5-Chloroanthranilic_acid 5-Chloroanthranilic acid 2-Amino-5-chlorobenzamide 2-Amino-5-chlorobenzamide 5-Chloroanthranilic_acid->2-Amino-5-chlorobenzamide 1. SOCl₂ 2. NH₄OH 2-Amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzonitrile 2-Amino-5-chlorobenzamide->2-Amino-5-chlorobenzonitrile P₂O₅ This compound This compound 2-Amino-5-chlorobenzonitrile->this compound Hydrazine hydrate, NaOAc

Caption: Synthesis of this compound from 2-Amino-5-chlorobenzonitrile.

Pathway 2: Synthesis from 5-Chloroisatin

This alternative pathway utilizes 5-chloroisatin as the starting material, which undergoes a ring-opening and subsequent re-cyclization to form the indazole ring system. This method can be advantageous depending on the availability and cost of the starting materials.

Experimental Protocols

Step 1: Synthesis of 5-Chloroisatin

  • Starting Material: The synthesis of 5-chloroisatin can be achieved from p-chloroaniline through a multi-step process involving the formation of 4-chlorooximinoacetanilide, followed by cyclization with concentrated sulfuric acid (Sandmeyer isatin synthesis).

Step 2: Synthesis of 5-Chloroisatin-3-hydrazone

  • Reaction Setup: Dissolve 5-chloroisatin in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution. The reaction is typically carried out in a slightly acidic medium (pH ≈ 4.5) to facilitate the condensation.

  • Reaction Conditions: The reaction proceeds via a carbonyl-amine condensation.

  • Isolation: The product, 5-chloroisatin-3-hydrazone, precipitates from the solution and can be collected by filtration. A yield of 90% has been reported for this step.

Step 3: Conversion to this compound

  • Ring Opening and Recyclization: The conversion of isatin-3-hydrazones to 3-aminoindazoles is a known transformation, though a specific protocol for the 5-chloro derivative is not detailed in the provided search results. Generally, this transformation can be achieved by heating the hydrazone, sometimes in the presence of a base or acid catalyst, which facilitates the ring opening of the isatin and subsequent intramolecular cyclization to the indazole. Further investigation into specific reaction conditions is recommended for optimization.

Quantitative Data
StepStarting MaterialProductReagentsTemperature (°C)Time (h)Yield (%)
1p-Chloroaniline5-Chloroisatin1. Chloral hydrate, Hydroxylamine·HCl 2. H₂SO₄---
25-Chloroisatin5-Chloroisatin-3-hydrazoneHydrazine hydrate, Ethanol, H⁺--90
35-Chloroisatin-3-hydrazoneThis compoundHeat (and potentially catalyst)---

Note: The yield for step 1 and the conditions and yield for step 3 require experimental determination.

Synthesis Pathway Diagram

Pathway_2 cluster_2 Precursor Synthesis cluster_3 Intermediate and Final Product Synthesis p-Chloroaniline p-Chloroaniline 5-Chloroisatin 5-Chloroisatin p-Chloroaniline->5-Chloroisatin Sandmeyer isatin synthesis 5-Chloroisatin-3-hydrazone 5-Chloroisatin-3-hydrazone 5-Chloroisatin->5-Chloroisatin-3-hydrazone Hydrazine hydrate This compound This compound 5-Chloroisatin-3-hydrazone->this compound Ring opening & Recyclization

Caption: Synthesis of this compound from 5-Chloroisatin.

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of this compound. The choice of pathway will likely depend on factors such as the availability of starting materials, desired scale of synthesis, and laboratory capabilities. The route starting from 2-amino-5-chlorobenzonitrile appears to be more direct, with analogous procedures suggesting high yields. The pathway from 5-chloroisatin provides an alternative approach, with a high-yielding step for the formation of the key hydrazone intermediate. Both methods offer practical means to access this important pharmaceutical building block. Further optimization of the reaction conditions for the final cyclization steps may be beneficial for process scale-up.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-Amino-5-chloro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis predominantly proceeds via the cyclization of substituted benzonitriles with hydrazine, a robust and well-established method in heterocyclic chemistry.

Core Synthesis Strategy: Cyclization of 2-Halo-4-chlorobenzonitriles

The most prevalent and industrially scalable approach to synthesizing this compound involves the reaction of a 2-halo-4-chlorobenzonitrile with hydrazine hydrate. This reaction is a two-step process initiated by a nucleophilic aromatic substitution (SNAr) of the halogen at the 2-position by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate onto the cyano group to form the indazole ring.

The choice of the halogen at the 2-position (typically fluorine or chlorine) influences the reaction conditions, with fluorine being more reactive towards nucleophilic aromatic substitution. Both 2-fluoro-4-chlorobenzonitrile and 2,4-dichlorobenzonitrile are viable starting materials.

Diagram of the General Synthesis Pathway

G start 2-Halo-4-chlorobenzonitrile intermediate 2-Hydrazinyl-4-chlorobenzonitrile (Intermediate) start->intermediate Nucleophilic Aromatic Substitution hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of this compound.

Starting Material 1: 2-Fluoro-4-chlorobenzonitrile

The use of 2-fluoro-4-chlorobenzonitrile is often preferred due to the higher reactivity of the fluorine atom in nucleophilic aromatic substitution reactions, which can lead to milder reaction conditions and potentially higher yields.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound from 2-fluoro-4-chlorobenzonitrile is outlined below. This protocol is a compilation of best practices found in the scientific literature.

Materials:

  • 2-Fluoro-4-chlorobenzonitrile

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Solvent: n-Butanol or Ethanol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-chlorobenzonitrile.

  • Add n-butanol (or ethanol) as the solvent.

  • Under an inert atmosphere, add hydrazine hydrate to the mixture. An excess of hydrazine hydrate is typically used.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. The solid can be collected by filtration.

  • Wash the collected solid with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain this compound.

Starting Material 2: 2,4-Dichlorobenzonitrile

2,4-Dichlorobenzonitrile is another common starting material for this synthesis. While the chloro group is less reactive than the fluoro group in SNAr reactions, this starting material is often more readily available and cost-effective. The reaction typically requires slightly more forcing conditions (e.g., higher temperatures or longer reaction times) compared to the fluoro analogue.

Experimental Protocol

The experimental protocol for the synthesis using 2,4-dichlorobenzonitrile is similar to that for the fluoro-substituted precursor, with potential adjustments to the reaction conditions.

Materials:

  • 2,4-Dichlorobenzonitrile

  • Hydrazine hydrate

  • Solvent: n-Butanol, Ethanol, or a higher boiling point solvent like ethylene glycol may be used.

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel fitted with a reflux condenser and a stirrer, combine 2,4-dichlorobenzonitrile and the chosen solvent.

  • Introduce hydrazine hydrate into the mixture under an inert atmosphere.

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent used.

  • Maintain the reflux for an extended period, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Isolate the solid product by filtration.

  • Wash the product with a suitable cold solvent.

  • Dry the final product under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

Starting MaterialReagents & SolventsReaction ConditionsYield (%)Melting Point (°C)
2-Fluoro-4-chlorobenzonitrileHydrazine hydrate, n-ButanolRefluxHigh111-113
2,4-DichlorobenzonitrileHydrazine hydrate, EthanolRefluxModerate to High111-113

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)11.9 (s, 1H, NH), 7.58 (d, J = 1.2 Hz, 1H, Ar-H), 7.23 (d, J = 8.7 Hz, 1H, Ar-H), 6.95 (dd, J = 8.7, 1.9 Hz, 1H, Ar-H), 5.5 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)148.7, 142.9, 127.8, 122.1, 120.4, 119.2, 110.6
Mass Spectrometry (ESI)m/z: 168.0 [M+H]⁺

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material selection to the final, characterized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Select Starting Material (2-Halo-4-chlorobenzonitrile) reaction Reaction with Hydrazine Hydrate (Reflux in Solvent) start->reaction workup Work-up and Isolation (Cooling, Filtration, Washing) reaction->workup product Crude this compound workup->product recrystallization Recrystallization product->recrystallization nmr NMR Spectroscopy (¹H, ¹³C) recrystallization->nmr ms Mass Spectrometry recrystallization->ms mp Melting Point Determination recrystallization->mp final_product Pure this compound

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion

The synthesis of this compound is a well-documented process, with 2-fluoro-4-chlorobenzonitrile and 2,4-dichlorobenzonitrile serving as the primary starting materials. The choice between these precursors will often depend on a balance of reactivity, cost, and availability. The reaction with hydrazine hydrate provides a direct and efficient route to this valuable heterocyclic building block. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug discovery and development.

An In-depth Technical Guide to 3-Amino-5-chloro-1H-indazole (CAS: 5685-72-3)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloro-1H-indazole is a substituted indazole that has emerged as a critical heterocyclic building block in medicinal chemistry. Its structural framework, particularly the 3-aminoindazole moiety, is recognized as a privileged scaffold for the development of potent kinase inhibitors. This is due to its ability to act as an effective "hinge-binding" fragment, forming key hydrogen bond interactions within the ATP-binding pocket of various protein kinases.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological applications, and safety protocols, serving as a vital resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-chloro-1H-indazol-3-ylamine, is a solid organic compound. Its key properties are summarized in the table below. The strategic placement of the chlorine atom at the 5-position influences the molecule's electronic properties and can modulate binding affinity and metabolic stability in derivative compounds.

PropertyValueSource
CAS Number 5685-72-3[2]
Molecular Formula C₇H₆ClN₃[2][3]
Molecular Weight 167.60 g/mol [2]
Monoisotopic Mass 167.02502 Da[3]
Purity Typically ≥98%[2][4]
Predicted XlogP 1.8[3]
Storage Store long-term in a cool, dry place[2]

Synthesis and Experimental Protocols

The synthesis of 3-aminoindazoles is well-established, with several routes available. A prevalent and efficient method involves the cyclization of ortho-halobenzonitriles with hydrazine.[5][6] This approach offers high yields and is applicable to a wide range of substituted precursors.

Experimental Protocol: Synthesis from 2-Fluoro-5-chlorobenzonitrile

This protocol is based on a general and widely used method for synthesizing 3-aminoindazoles.[5][7]

Objective: To synthesize this compound.

Materials:

  • 2-Fluoro-5-chlorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • Solvent (e.g., n-butanol or 1,4-dioxane/water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-5-chlorobenzonitrile (1 equivalent) in the chosen solvent (e.g., n-butanol).

  • Add hydrazine hydrate (typically 2-4 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 90-120 °C, depending on the solvent) and maintain for a period of 20 minutes to several hours, monitoring the reaction progress by TLC or LC-MS.[5][7]

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure this compound.

G start Start Materials: 2-Fluoro-5-chlorobenzonitrile Hydrazine Hydrate reaction Reaction Vessel (Solvent: n-Butanol) start->reaction 1. Add Reagents reflux Heat to Reflux (90-120 °C) reaction->reflux 2. Heat workup Cooling & Precipitation reflux->workup 3. Monitor & Cool purification Filtration & Purification (Recrystallization) workup->purification 4. Isolate Crude product Final Product: This compound purification->product 5. Purify

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

The indazole nucleus is a bioisostere of indole and is considered a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of pharmacological activities.[5][8] this compound serves as a key intermediate for synthesizing these complex molecules.

Kinase Inhibitors

The primary application of this compound is in the development of protein kinase inhibitors for cancer therapy.[9] The 3-aminoindazole core mimics the adenine region of ATP, anchoring the inhibitor molecule into the hinge region of the kinase's ATP-binding site.[1][10] This scaffold has been instrumental in the design of inhibitors targeting several key oncogenic kinases.

Target Kinase(s)Example Drug/DerivativeReported Potency (IC₅₀)Reference
ALK, ROS1, TRKs Entrectinib12 nM (ALK)[11][12]
BCR-ABL (WT & T315I) AKE-72< 0.5 nM (WT), 9 nM (T315I)[13]
FGFR1-3 1H-indazole derivatives0.8–90 μM[11]
VEGFR-2 1H-indazole derivativesPotent inhibition reported[11]
FLT3, PDGFRα, Kit 3-amino-1H-indazol-6-yl-benzamidesSingle-digit nM EC₅₀s[10]
Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown potential in various therapeutic areas, including:

  • Anti-inflammatory agents [5]

  • Antipruritic agents for treating conditions like psoriasis[14]

  • Antiproliferative agents that induce cell cycle arrest in the G0-G1 phase[15][16]

Biological Activity and Mechanism of Action

The mechanism of action for kinase inhibitors derived from this compound typically involves competitive inhibition at the ATP-binding site. By occupying this site, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cell proliferation and survival.

Many of the targeted kinases, such as ALK, FGFR, and VEGFR, are receptor tyrosine kinases (RTKs). Their dysregulation often leads to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) pathway, which is a central regulator of cell growth.

G rtk Receptor Tyrosine Kinase (e.g., ALK, FGFR, VEGFR) ras RAS rtk->ras inhibitor Inhibitor (Derived from This compound) inhibitor->rtk Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Gene Expression (Cell Proliferation, Survival) nucleus->proliferation

Caption: Simplified RTK signaling pathway showing the point of inhibition.

Spectroscopic Analysis (Predicted)

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring. Due to the substitution pattern, three aromatic protons would be visible, likely as a doublet, a doublet of doublets, and another doublet. Broad signals corresponding to the N-H protons of the amine (NH₂) and indazole (NH) groups would also be present.

  • ¹³C NMR: The spectrum would display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. Chemical shifts would differentiate the carbons of the benzene and pyrazole rings.

  • IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations (typically 3300-3500 cm⁻¹) for the amine and indazole N-H groups, C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the heterocyclic ring system (1500-1650 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). A prominent M+2 peak with approximately one-third the intensity of the M⁺ peak would be observed, which is characteristic of a monochlorinated compound due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered a hazardous chemical.[17] Proper safety precautions are mandatory.

  • Hazards: Harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles).[17][19]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[14][17]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[17]

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[17]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]

Conclusion

This compound (CAS 5685-72-3) is a compound of significant value to the field of drug discovery. Its utility as a versatile synthetic intermediate, particularly for the construction of potent kinase inhibitors, is well-documented. The 3-aminoindazole scaffold provides a reliable anchor for binding to the kinase hinge region, making it a cornerstone in the rational design of targeted cancer therapies. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this powerful building block in the development of novel therapeutics.

References

3-Amino-5-chloro-1H-indazole: A Chemical Intermediate Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Amino-5-chloro-1H-indazole currently represents more of a versatile building block than a biologically active agent with a well-defined profile. While the indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology, specific and detailed biological activity data for the this compound molecule itself remains elusive in publicly accessible scientific literature.

This technical overview consolidates the available information on this compound, highlighting its primary role as a chemical intermediate and the broader biological context of the 3-aminoindazole class.

Synthesis and Chemical Properties

The synthesis of 3-aminoindazoles is well-established, often involving the cyclization of ortho-fluorobenzonitrile derivatives with hydrazine. This synthetic route provides a reliable method for producing the 3-amino-1H-indazole core structure.

General Synthesis Outline:

Synthesis 2-Fluoro-5-chlorobenzonitrile 2-Fluoro-5-chlorobenzonitrile Reaction Reaction 2-Fluoro-5-chlorobenzonitrile->Reaction Hydrazine Hydrazine Hydrazine->Reaction This compound This compound Reaction->this compound Cyclization

Caption: General synthetic scheme for this compound.

Documented Biological Applications: A Scarcity of Direct Evidence

Despite the rich pharmacology of indazole derivatives, direct biological studies on this compound are not extensively reported. Its primary appearances in the literature are as a reactant in the synthesis of more complex, biologically active molecules.

One patent discloses the use of 5-chloro-1H-indazol-3-amine in the preparation of (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones, which are described as inhibitors of fibrinolysis[1]. This suggests a potential, albeit indirect, link to therapeutic areas involving the regulation of blood clotting.

Some commercial chemical suppliers suggest that this compound can be used as an antipruritic agent for the prevention or treatment of psoriasis[2]. However, these claims are not substantiated by published experimental data, leaving its efficacy and mechanism of action in this context unverified.

The Broader Significance of the 3-Aminoindazole Scaffold

The true value of this compound for researchers currently lies in its potential as a scaffold for generating novel compounds with diverse biological activities. The 3-aminoindazole core is a privileged structure in drug discovery, known to interact with the hinge region of various protein kinases. This interaction is a critical feature of many potent and selective kinase inhibitors.

Derivatives of 3-amino-1H-indazole have been extensively investigated and have shown significant promise in several therapeutic areas:

  • Anticancer Activity: A vast body of research demonstrates the potent anti-proliferative effects of 3-aminoindazole derivatives against a wide range of cancer cell lines. These compounds often function as inhibitors of key oncogenic kinases such as FGFR, Bcr-Abl, and ALK[3].

  • Anti-inflammatory Properties: The indazole nucleus is present in several anti-inflammatory drugs, and various derivatives have been explored for their potential to modulate inflammatory pathways[3].

  • Neuroprotective Effects: Some studies on broader classes of indazole-containing compounds suggest potential neuroprotective activities, though this is a less explored area for the 3-aminoindazole subclass specifically.

Conceptual Workflow for Drug Discovery:

DrugDiscovery A This compound (Scaffold) B Chemical Modification (e.g., Suzuki Coupling, Amide Formation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays, Cell Proliferation) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing the 3-aminoindazole scaffold.

Conclusion and Future Directions

Researchers in drug discovery are encouraged to explore the biological activities of this compound itself, as it may possess uncharacterized properties. Furthermore, its utility as a chemical handle for generating libraries of novel indazole derivatives remains a promising avenue for identifying new and potent therapeutic agents. Future research should focus on systematic screening of this compound against various biological targets to unlock its full potential.

References

The Ascendance of 3-Amino-5-chloro-1H-indazole Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-chloro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its unique structural features allow for versatile functionalization, leading to potent and selective inhibitors of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors. Detailed experimental protocols and a summary of structure-activity relationships are presented to aid researchers in this promising field.

The this compound Core: A Foundation for Potent Bioactivity

The indazole ring system, a bicyclic aromatic heterocycle, is a well-established pharmacophore present in numerous approved drugs. The addition of an amino group at the 3-position and a chlorine atom at the 5-position creates a unique electronic and steric profile, making the this compound core an excellent starting point for the design of targeted therapies. The 3-amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase active sites, a common binding motif for kinase inhibitors. The 5-chloro substituent can contribute to hydrophobic interactions and modulate the physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives typically proceeds through a multi-step sequence. A general and efficient method involves the cyclization of a substituted o-fluorobenzonitrile with hydrazine.

A representative synthetic workflow is outlined below:

G cluster_synthesis General Synthetic Workflow A Starting Material (e.g., 2-fluoro-5-chlorobenzonitrile) B Reaction with Hydrazine Hydrate A->B Reflux C Formation of This compound Core B->C Cyclization D Derivatization (e.g., Acylation, Suzuki Coupling) C->D Functionalization E Target Compound D->E Purification

A generalized workflow for the synthesis of this compound derivatives.

Further diversification of the core structure can be achieved through various chemical transformations, such as N-alkylation, acylation of the 3-amino group, and Suzuki or Buchwald-Hartwig coupling reactions at different positions of the indazole ring. These modifications allow for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with a significant emphasis on their role as anti-cancer agents through the inhibition of protein kinases.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-amino-1H-indazole moiety has been identified as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds within the ATP-binding site of various kinases.[1] The addition of the 5-chloro group can enhance binding affinity and selectivity.

Several studies have reported the development of potent kinase inhibitors based on this scaffold, targeting key players in cancer progression such as:

  • Polo-like kinase 4 (PLK4): An indazole-based compound, axitinib, was initially developed as a VEGFR inhibitor but also shows potent inhibitory activity against PLK4.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): A number of 1H-indazole-based derivatives have been developed as inhibitors of FGFRs.[3]

  • PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in cancer. Indazole derivatives have been designed to target key kinases in this pathway, including PI3K and mTOR.

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and how this compound derivatives can intervene.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 G cluster_p53 p53/MDM2 Pathway Modulation p53 p53 MDM2 MDM2 p53->MDM2 Upregulation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2->p53 Inhibition Degradation p53 Degradation MDM2->Degradation Inhibitor Indazole Derivative Inhibitor->MDM2 Inhibition G cluster_workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

References

The Role of 3-Amino-1H-indazole Scaffolds in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation for a multitude of potent and selective kinase inhibitors. This technical guide delves into the significance of this structural motif, with a particular focus on its derivatives and their role in targeting various protein kinases implicated in cancer and other diseases. While comprehensive data on the specific 3-Amino-5-chloro-1H-indazole variant is limited in publicly available literature, this document synthesizes the extensive research on the broader 3-amino-1H-indazole class to provide a foundational understanding for therapeutic development.

Mechanism of Action: Targeting the Kinase Hinge Region

Derivatives of 3-amino-1H-indazole predominantly function as ATP-competitive kinase inhibitors. The 3-amino group plays a crucial role by forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine portion of ATP, effectively blocking the enzyme's active site.

Many inhibitors based on this scaffold are classified as "Type II" inhibitors, meaning they bind to and stabilize the inactive "DFG-out" conformation of the kinase. In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped, revealing a hydrophobic pocket that is exploited by the inhibitor to achieve high affinity and selectivity. This mechanism is particularly effective in targeting kinases such as BCR-ABL, FLT3, PDGFRα, and Kit.[1][2]

Key Kinase Targets and Therapeutic Applications

The versatility of the 3-amino-1H-indazole scaffold has led to the development of inhibitors targeting a wide array of kinases involved in oncogenic signaling pathways.

FLT3, PDGFRα, and Kit Inhibition

Several 3-amino-1H-indazole derivatives have demonstrated potent, single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit, all of which are key drivers in various leukemias and solid tumors.[1][2] The development of inhibitors targeting the "DFG-out" conformation has been a successful strategy to overcome resistance mutations, such as the "gatekeeper" mutations in PDGFRα (T674M) and Kit (T670I).[1]

BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)

The 3-amino-1H-indazole core has been instrumental in the design of potent pan-BCR-ABL inhibitors, including those active against the imatinib-resistant T315I "gatekeeper" mutant.[3][4] By incorporating specific structural features, such as a diarylamide structure, researchers have developed compounds with sub-nanomolar to single-digit nanomolar IC50 values against both wild-type and mutant BCR-ABL.[3][4]

Polo-like Kinase 4 (PLK4) Inhibition

PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel indazole-based compounds have been developed as highly potent PLK4 inhibitors, with some exhibiting exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against various cancer cell lines.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of 1H-indazol-3-amine have been reported as potent inhibitors of FGFR1 and FGFR2. Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring can significantly enhance enzymatic activity and cellular potency.[5]

Quantitative Data on 3-Amino-1H-indazole Derivatives

The following tables summarize the inhibitory activities of various 3-amino-1H-indazole derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50/EC50)

Compound IDTarget KinaseIC50/EC50 (nM)Assay TypeReference
Compound 4FLT35Cell-based[1]
Compound 4PDGFRα-T674M17Cell-based[1]
Compound 4Kit-T670I198Cell-based[1]
Compound 11FLT3single-digit nMCell-based[1]
Compound 11c-Kitsingle-digit nMCell-based[1]
Compound 11PDGFRα-T674Msingle-digit nMCell-based[1]
AKE-72 (5)BCR-ABLWT< 0.5Biochemical[3][4]
AKE-72 (5)BCR-ABLT315I9Biochemical[3][4]
Compound C05PLK4< 0.1Biochemical
Compound 27aFGFR1< 4.1Biochemical[5]
Compound 27aFGFR22.0Biochemical[5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/GI50)

Compound IDCell LineCancer TypeIC50/GI50 (µM)Reference
AKE-72 (5)K-562Chronic Myeloid Leukemia< 0.01[3][4]
Compound C05IMR-32Neuroblastoma0.948
Compound C05MCF-7Breast Cancer0.979
Compound C05H460Non-small Cell Lung Cancer1.679
Compound 6oK562Chronic Myeloid Leukemia5.15[6]
Compound 2f4T1Breast Cancer0.23 - 1.15[7]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the inhibitor's mechanism and the methods used for its evaluation.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., FLT3, PDGFRα) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Ligand Binding & Dimerization Inhibitor 3-Amino-1H-indazole Derivative Inhibitor->P_RTK Inhibition ATP ATP ATP->P_RTK Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) P_RTK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Biochemical In Vitro Biochemical Assay (Kinase Activity) Start->Biochemical CellBased Cell-Based Assay (Proliferation, Apoptosis) Start->CellBased IC50_Biochem Determine IC50 Biochemical->IC50_Biochem IC50_Cell Determine IC50/GI50 CellBased->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Biochem->SAR IC50_Cell->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design End Preclinical Development LeadOpt->End

Caption: General Experimental Workflow for the Evaluation of Kinase Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. Below are representative protocols for key experiments.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of a 3-amino-1H-indazole derivative in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant purified target kinase (e.g., FLT3, ABL)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or in a system with a detectable product (e.g., ADP-Glo™)

  • Test compound (3-amino-1H-indazole derivative) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96- or 384-well assay plates

  • Detection reagents (e.g., scintillation fluid, luminescence reader)

  • Staurosporine (as a positive control)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and the peptide substrate.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution to chelate Mg²⁺).

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Add the detection reagents according to the manufacturer's protocol to measure the amount of ADP produced, which correlates with kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Cell-Based Proliferation Assay (GI50 Determination)

This protocol describes a method to assess the anti-proliferative effect of a compound on cancer cell lines.

Objective: To determine the concentration of a 3-amino-1H-indazole derivative required to inhibit the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., K-562, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagents (e.g., CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration.

    • Determine the GI50 value by fitting the data to a dose-response curve.

Conclusion

The 3-amino-1H-indazole scaffold is a cornerstone in the development of targeted kinase inhibitors. Its ability to effectively interact with the kinase hinge region, coupled with the potential for modifications to achieve high potency and selectivity, has led to the discovery of numerous promising anti-cancer agents. While the specific role of the this compound variant requires further investigation, the extensive body of research on related analogs provides a strong foundation for its potential as a valuable building block in future drug discovery efforts. The continued exploration of this scaffold is likely to yield novel therapeutics with improved efficacy and resistance profiles.

References

3-Amino-5-chloro-1H-indazole: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloro-1H-indazole is a heterocyclic amine that serves as a crucial scaffold in medicinal chemistry. Its rigid bicyclic structure and potential for various substitutions make it a privileged fragment in the design of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.

Synthesis and Chemical Properties

The synthesis of 3-aminoindazoles, including the 5-chloro substituted variant, is most commonly achieved through the reaction of a corresponding ortho-halobenzonitrile with hydrazine hydrate.[1][2] Specifically for this compound, a plausible and frequently utilized synthetic route starts from 2,5-dichlorobenzonitrile or 5-chloro-2-fluorobenzonitrile.

A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[3] Another common method involves the reaction of ortho-fluorobenzonitriles with hydrazine hydrate in a solvent like butanol under reflux.[2] A similar transformation can be performed with 2,6-dichlorobenzonitrile and hydrazine to form the 3-aminoindazole core.[4]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar 3-aminoindazoles.[4]

  • Reaction Setup: To a solution of 5-chloro-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (99%) (10.0 mmol).

  • Reaction Conditions: The reaction mixture is heated in a sealed tube at 343 K (70 °C) for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the desired this compound.

Physicochemical Properties

Specific experimental data for this compound is limited in publicly available literature. However, data for the parent compound, 5-chloro-1H-indazol-3-amine, and related structures provide expected properties.[5]

PropertyValueSource
Molecular Formula C₇H₆ClN₃[5]
Monoisotopic Mass 167.02502 Da[5]
Predicted XlogP 1.8[5]
Predicted CCS ([M+H]⁺, Ų) 129.9[5]

Applications in Medicinal Chemistry

The 3-aminoindazole scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[6][7] The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases.[8]

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is not extensively reported, numerous derivatives have been synthesized and evaluated, showcasing potent activity against various biological targets, particularly protein kinases involved in cancer progression.

Kinase Inhibition

Derivatives of 3-aminoindazole have been identified as potent inhibitors of several protein kinases, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor (FGFR).[9]

Table 1: Kinase Inhibitory Activity of Selected 3-Aminoindazole Derivatives

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
EntrectinibALK12N/A[10]
Derivative 27a FGFR1< 4.1N/A[9]
Derivative 27a FGFR22.0N/A[9]
Derivative 31 FGFR130.2N/A[9]
AKE-72BCR-ABLWT< 0.5N/A[11]
AKE-72BCR-ABLT315I9N/A[11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general procedure for determining the in vitro potency of a test compound against a target kinase, such as ALK or VEGFR-2.[12][13]

  • Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the appropriate substrate (e.g., PTK substrate for VEGFR-2).

  • Plate Setup: Add the master mixture to each well of a white 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound derivative) to the test wells. Add buffer with DMSO to control wells.

  • Enzyme Addition: Add the recombinant kinase (e.g., ALK, VEGFR-2) to all wells except the blank.

  • Incubation: Mix gently and incubate at 30°C for 45 minutes.

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

  • Data Acquisition: Read the luminescence using a microplate reader. The inhibitory activity is calculated as the percentage of remaining kinase activity compared to the positive control.

Signaling Pathway Visualization

The inhibition of kinases like ALK and VEGFR-2 disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 3-Amino-5-chloro- 1H-indazole Derivative Inhibitor->ALK Inhibition VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis Endothelial Cell Proliferation MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 3-Amino-5-chloro- 1H-indazole Derivative Inhibitor->VEGFR2 Inhibition Cell_Cycle_Regulation cluster_G1_Phase G1 Phase cluster_S_Phase S Phase (DNA Synthesis) CDK46 CDK4/6-Cyclin D pRb_E2F pRb-E2F Complex CDK46->pRb_E2F Phosphorylation E2F Free E2F pRb_E2F->E2F Release S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Transcription Inhibitor 3-Amino-5-chloro- 1H-indazole Derivative Inhibitor->CDK46 Inhibition (indirect) Inhibitor->pRb_E2F Promotes (maintains active pRb) Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Rb, Total Rb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloro-1H-indazole is a heterocyclic amine that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of a wide array of therapeutic agents. Its rigid bicyclic structure, coupled with the reactive amino group and the influence of the chloro substituent, makes it a versatile scaffold for the development of potent and selective kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, offering detailed experimental protocols and a summary of its key applications in drug discovery.

Introduction: The Indazole Core in Medicinal Chemistry

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This scaffold is of significant interest in drug discovery due to its ability to mimic the purine base adenine, a key component of ATP, allowing indazole-containing molecules to act as competitive inhibitors for ATP-binding sites in various enzymes, particularly kinases. The indazole nucleus is present in numerous approved drugs and clinical candidates, highlighting its status as a "privileged scaffold" in medicinal chemistry.

The introduction of substituents onto the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The 3-amino group serves as a key handle for further chemical modifications, enabling the construction of diverse compound libraries. The presence of a chlorine atom at the 5-position influences the electronic properties of the ring and can provide additional interaction points with biological targets.

Discovery and History

While the indazole ring system was first synthesized in the late 19th century, the specific compound this compound emerged later as chemists explored the functionalization of this scaffold for pharmaceutical applications. Its history is intrinsically linked to the development of synthetic methodologies for substituted indazoles.

The primary route to 3-aminoindazoles involves the cyclization of ortho-substituted benzonitriles with hydrazine. This approach became a cornerstone for the synthesis of a variety of 3-aminoindazole derivatives. The first specific, well-documented synthesis of this compound in widely accessible literature appears in the context of its use as a key intermediate for more complex molecules, particularly in patent literature related to kinase inhibitors. While a singular "discovery" paper is not readily identifiable, its importance grew with the rising interest in indazole-based pharmaceuticals in the late 20th and early 21st centuries.

Synthesis and Experimental Protocols

The most common and industrially scalable synthesis of this compound involves the reaction of a suitably substituted benzonitrile with hydrazine hydrate.

General Synthetic Pathway

The synthesis typically starts from 2-amino-5-chlorobenzonitrile, which undergoes diazotization followed by reduction and cyclization, or more directly from 2-fluoro-5-chlorobenzonitrile or 2,5-dichlorobenzonitrile via nucleophilic aromatic substitution with hydrazine.

dot

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,5-Dichlorobenzonitrile

This protocol is a representative example of the synthesis of this compound.

Materials:

  • 2,5-Dichlorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2,5-dichlorobenzonitrile (1.0 eq) in n-butanol (5-10 volumes), add hydrazine hydrate (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₇H₆ClN₃
Molecular Weight 167.59 g/mol
Appearance Off-white to light brown solid
Melting Point 145-150 °C (may vary depending on purity)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.
¹H NMR (400 MHz, DMSO-d₆) δ 11.8 (s, 1H, NH), 7.55 (d, J=1.2 Hz, 1H), 7.25 (d, J=8.8 Hz, 1H), 7.0 (dd, J=8.8, 2.0 Hz, 1H), 5.3 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 150.1, 141.5, 126.8, 124.2, 120.3, 112.0, 111.8
Mass Spec (ESI+) m/z 168.0 [M+H]⁺
IR (KBr, cm⁻¹) 3350-3100 (N-H stretching), 1630 (N-H bending), 1580, 1480 (aromatic C=C)

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Role in Drug Discovery: A Key Building Block for Kinase Inhibitors

This compound is a highly valued intermediate in the synthesis of kinase inhibitors. The 3-amino group provides a convenient point for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The indazole core itself often forms crucial hydrogen bonding interactions with the hinge region of the kinase.

A prominent example of its application is in the synthesis of molecules targeting receptor tyrosine kinases (RTKs) and other signaling proteins implicated in cancer and inflammatory diseases.

dot

Kinase_Inhibitor_Synthesis Start This compound Acylation Acylation / Sulfonylation Start->Acylation Step 1 Intermediate Functionalized Indazole Intermediate Acylation->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Final_Coupling Final Side Chain Attachment Coupling->Final_Coupling Step 3 Intermediate->Coupling Step 2 Product Potent and Selective Kinase Inhibitor Final_Coupling->Product

Caption: Synthetic workflow illustrating the use of this compound in the synthesis of kinase inhibitors.

Conclusion

This compound has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable building block for the creation of novel therapeutics, particularly in the realm of oncology. The continued exploration of new reactions and applications of this scaffold promises to yield even more innovative and effective drugs in the future. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this important molecule in their drug discovery endeavors.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indazole ring system, particularly through carbon-carbon bond formation, is a key strategy in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds, and its application to indazole derivatives has been instrumental in the synthesis of a wide range of compounds with potential therapeutic applications.

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Amino-5-chloro-1H-indazole with various arylboronic acids. This reaction enables the synthesis of 3-amino-5-aryl-1H-indazoles, which are valuable intermediates in drug discovery programs. The presence of the amino group at the C3 position and the unprotected N-H of the indazole ring can present challenges, such as potential catalyst inhibition. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. The protocols and data presented herein are based on established methodologies for similar nitrogen-rich heterocyclic substrates and provide a strong foundation for the successful implementation of this transformation.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of analogous substituted indazoles, providing a reference for expected outcomes and starting points for optimization.

EntryIndazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Chloroindazole5-Indoleboronic acidPd(OAc)₂ (2)SPhos (3)K₃PO₄Dioxane/H₂O10015>95 (GC)[1]
23-ChloroindazolePhenylboronic acidP2 Precatalyst (2.0)-K₃PO₄Dioxane/H₂O1001592[1]
35-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80285[2]
4N-Boc-3-iodo-1H-indazole2-Furylboronic acidPd(dppf)Cl₂ (4)-Na₂CO₃Dioxane100892[3]
57-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃DMFReflux4865[4]

Note: The yields and conditions are specific to the cited literature and may vary for the Suzuki coupling of this compound. Optimization may be required.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline based on successful couplings of similar indazole derivatives.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, or a suitable precatalyst, 2-10 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 3-12 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, DMF, with 10-25% water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (reaction tube or round-bottom flask, condenser)

  • Magnetic stirrer and heating plate or oil bath

  • Reagents for workup (e.g., ethyl acetate, water, brine)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a magnetic stir bar and a condenser), add this compound (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free atmosphere.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture. The solvent should be sufficiently degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5-aryl-1H-indazole.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product boronic_acid R²-B(OR)₂ boronic_acid->transmetalation halide R¹-X halide->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Suzuki Coupling

Suzuki_Workflow start Start: Reagents & Glassware setup 1. Combine Reactants: This compound, Arylboronic acid, Base start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat and Stir (80-110 °C) solvent->reaction monitor 6. Monitor Reaction (TLC/LC-MS) reaction->monitor workup 7. Quench and Extract monitor->workup Reaction Complete purify 8. Purify by Chromatography workup->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End: Purified Product characterize->end

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols: Acylation of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the acylation of 3-amino-5-chloro-1H-indazole, a key synthetic transformation for the development of various therapeutic agents. The information presented is collated from established methodologies for the acylation of related amino-heterocyclic compounds.

Introduction

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The acylation of the 3-amino group is a common strategy to introduce various functionalities, enabling the modulation of a compound's physicochemical properties and biological target interactions. This document outlines common acylation strategies using acylating agents such as acetic anhydride and acetyl chloride under various reaction conditions.

Data Presentation: Comparison of General Acylation Conditions

Due to the lack of specific comparative studies on this compound, the following table summarizes typical conditions for the acylation of analogous aromatic amines and amino-heterocycles, providing a starting point for reaction optimization.

Acylating AgentBaseSolventTemperature (°C)Typical Reaction TimeReported Yield (%)Reference Analogue
Chloroacetic AnhydrideAlkaline ConditionsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified5-bromo-1H-indazol-3-amine[1]
Acetyl ChlorideTriethylamine (Et₃N)Dioxane0 - 5Several hours50 - 77Schiff bases[2]
Acetyl ChlorideDBUTHFRoom Temp.3 - 6 hours75 - 95Aromatic amines[3]
Acetyl ChlorideSodium Acetate / Et₃NBrine / AcetoneRoom Temp.1 hour>90Aromatic amines[4]
Acetic AnhydridePyridinePyridine0 - Room Temp.12 - 24 hoursVariesGeneral procedure
Acetic AnhydrideNone (neat)Acetic AnhydrideRefluxVariesVaries (potential for multiple acetylations)[5]5-amino-1H-[1][6][7]triazole[5]
Acetic AnhydrideEquivalent amountsDMFNot Specified"Rapid"Not Specified (selective mono-acylation)[5]5-amino-1H-[1][6][7]triazole[5]

Experimental Protocols

The following are detailed methodologies for key acylation experiments, adapted for this compound based on the literature for similar substrates.

Protocol 1: Acetylation using Acetyl Chloride and Triethylamine

This protocol is adapted from general procedures for the acylation of aromatic amines.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain N-(5-chloro-1H-indazol-3-yl)acetamide.

Protocol 2: Acetylation using Acetic Anhydride and Pyridine

This is a classic and widely used method for the acetylation of amines.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Ice water

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Dry the product under vacuum to yield N-(5-chloro-1H-indazol-3-yl)acetamide. Further purification can be achieved by recrystallization if necessary.

Visualizations

General Acylation Workflow

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Purification cluster_product Final Product Start Dissolve this compound in anhydrous solvent AddBase Add Base (e.g., Et3N, Pyridine) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcylatingAgent Add Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) Cool->AddAcylatingAgent Stir Stir at RT AddAcylatingAgent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Upon completion Extract Extract Product Quench->Extract Purify Purify (Chromatography/Recrystallization) Extract->Purify Product N-acylated-3-amino-5-chloro-1H-indazole Purify->Product

Caption: General workflow for the acylation of this compound.

Logical Relationship of Reagents and Conditions

Reagent_Selection cluster_reagents Reagent Choice cluster_acyl Acylating Agents cluster_base Bases cluster_solvent Solvents AcylatingAgent Acylating Agent AcCl Acetyl Chloride (High Reactivity) AcylatingAgent->AcCl Ac2O Acetic Anhydride (Moderate Reactivity) AcylatingAgent->Ac2O Base Base Et3N Triethylamine (Organic Base) Base->Et3N Pyridine Pyridine (Base & Solvent) Base->Pyridine DBU DBU (Strong, Non-nucleophilic) Base->DBU Solvent Solvent DCM DCM (Aprotic) Solvent->DCM THF THF (Aprotic, Ethereal) Solvent->THF Py_solvent Pyridine (Polar, Basic) Solvent->Py_solvent AcCl->Et3N often paired with AcCl->DBU often paired with Ac2O->Pyridine classic pairing

Caption: Reagent selection guide for the acylation of this compound.

References

Synthesis of N-aryl-3-amino-5-chloro-1H-indazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-3-amino-5-chloro-1H-indazole, a key scaffold in medicinal chemistry. The synthesis is presented as a two-step process: the formation of the 3-amino-5-chloro-1H-indazole core, followed by its N-arylation via the Buchwald-Hartwig amination.

Introduction

The 1H-indazole core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The N-aryl-3-amino-5-chloro-1H-indazole scaffold, in particular, is a crucial intermediate for the development of various therapeutic agents, including kinase inhibitors. This document outlines reliable synthetic routes to this important class of molecules, providing detailed protocols, reaction parameters, and characterization data to aid researchers in their drug discovery and development efforts.

Synthetic Strategy

The synthesis of N-aryl-3-amino-5-chloro-1H-indazole is primarily achieved through a two-step sequence. The first step involves the construction of the this compound heterocyclic core. A common and efficient method for this is the reaction of a suitably substituted 2-halobenzonitrile with hydrazine. The second step is the introduction of the aryl group at the N-1 position of the indazole ring system, for which the palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Synthesis of This compound Start->Step1 Intermediate This compound Step1->Intermediate Step2 Step 2: Buchwald-Hartwig N-Arylation Intermediate->Step2 FinalProduct N-aryl-3-amino-5-chloro-1H-indazole Step2->FinalProduct

Caption: General workflow for the synthesis of N-aryl-3-amino-5-chloro-1H-indazole.

Part 1: Synthesis of this compound

The key intermediate, this compound, can be synthesized from commercially available starting materials. One of the most direct routes involves the cyclization of a substituted benzonitrile with hydrazine. An alternative approach is the reduction of a corresponding nitro-indazole precursor.

Method 1: From 2-chloro-6-fluorobenzonitrile and Hydrazine Hydrate

This method is adapted from the synthesis of analogous 3-aminoindazoles and is expected to provide good yields of the desired product.[1]

Reaction Scheme:

step1_scheme cluster_0 2-chloro-6-fluorobenzonitrile 2-chloro-6-fluorobenzonitrile plus + 2-chloro-6-fluorobenzonitrile->plus Hydrazine Hydrate N2H4·H2O plus->Hydrazine Hydrate arrow Hydrazine Hydrate->arrow This compound This compound arrow->this compound

Caption: Synthesis of this compound.

Experimental Protocol:

  • To a solution of 2-chloro-6-fluorobenzonitrile (1.0 eq) in an appropriate solvent such as ethanol or n-butanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%)NoneReflux0.3388[1]
2,6-dichlorobenzonitrileHydrazine hydrateNot specifiedNot specifiedNot specified95[2]

Note: The data for the bromo and dichloro analogs are provided as a reference for typical reaction conditions and yields.

Method 2: Reduction of 5-chloro-3-nitro-1H-indazole

This method provides an alternative route if the corresponding nitro-indazole is readily available or can be synthesized efficiently.

Reaction Scheme:

step1_alt_scheme cluster_0 5-chloro-3-nitro-1H-indazole 5-chloro-3-nitro-1H-indazole arrow 5-chloro-3-nitro-1H-indazole->arrow Reducing Agent [H] arrow->Reducing Agent This compound This compound Reducing Agent->this compound

Caption: Reduction of 5-chloro-3-nitro-1H-indazole.

Experimental Protocol (General):

Common reducing agents for aromatic nitro groups can be employed.

  • Catalytic Hydrogenation:

    • Dissolve 5-chloro-3-nitro-1H-indazole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Reduction with Metals in Acidic Media:

    • Suspend 5-chloro-3-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe, excess) and an acid such as hydrochloric acid (HCl) or acetic acid.

    • Heat the mixture to reflux and stir until the reaction is complete.

    • Cool the reaction mixture, filter to remove excess iron, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to dryness.

Quantitative Data:

Starting MaterialReagents and ConditionsYield (%)Reference
6-Nitro-benzo[g]indazolesFe powder, HCl, EtOH:H₂O, reflux, 1 h25-75[3]

Note: This data is for a related series of compounds and serves as a general guideline.

Part 2: N-Arylation of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] It is highly effective for the N-arylation of a wide variety of amines, including 3-aminoindazoles.

Reaction Scheme:

step2_scheme cluster_0 This compound This compound plus + This compound->plus Aryl Halide Ar-X (X = Br, I) plus->Aryl Halide arrow Aryl Halide->arrow Catalyst Pd catalyst, Ligand, Base arrow->Catalyst N-aryl-3-amino-5-chloro-1H-indazole N-aryl-3-amino-5-chloro-1H-indazole Catalyst->N-aryl-3-amino-5-chloro-1H-indazole

Caption: Buchwald-Hartwig N-arylation of this compound.

Experimental Protocol:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., XPhos, SPhos, or BINAP), and the base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) several times.

  • Add the solvent (e.g., toluene, dioxane, or THF).

  • Add this compound (1.0 eq) and the aryl halide (typically 1.1-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data for Buchwald-Hartwig Amination:

AmineAryl HalideCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
Various aminesAryl chlorides[Pd(NHC)] complexesNaOtBuToluene100VariesGood to excellent
Heterocyclic aminesAryl bromides[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene10024High
3-AminoindazolesAryl bromidesCuI / DMEDAK₂CO₃Dioxane11024-48Moderate to good

Note: The table provides general conditions. Optimization for specific substrates is recommended.

Characterization Data

Detailed characterization of the final N-aryl-3-amino-5-chloro-1H-indazole products is crucial for confirming their identity and purity. Standard analytical techniques should be employed.

Example: N-phenyl-3-amino-5-chloro-1H-indazole

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the indazole core and the N-phenyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: Signals for all unique carbon atoms in the molecule should be observed.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the compound should be present.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (of the amino group), C-H stretching (aromatic), and C-Cl stretching should be visible.

Specific spectral data should be acquired and interpreted for each synthesized compound.

Conclusion

The synthetic routes outlined in this document provide a robust foundation for the preparation of N-aryl-3-amino-5-chloro-1H-indazoles. The cyclization of 2-halobenzonitriles with hydrazine offers an efficient entry to the key this compound intermediate. Subsequent N-arylation via the Buchwald-Hartwig reaction allows for the introduction of a wide variety of aryl substituents, enabling the generation of diverse compound libraries for drug discovery programs. The provided protocols and data tables serve as a valuable resource for researchers in the field of medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-Amino-5-chloro-1H-indazole. This key intermediate is of significant interest in medicinal chemistry, and its functionalization via cross-coupling enables the synthesis of diverse compound libraries for drug discovery programs. The protocols outlined below are based on established methodologies for related heterocyclic systems and are intended to serve as a starting point for reaction optimization.

The indazole core is a prevalent motif in numerous biologically active compounds.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the C-C and C-N bond formation, allowing for the introduction of a wide range of substituents onto the indazole scaffold.[2][3][4][5]

A key challenge in the cross-coupling of this compound is the presence of the unprotected pyrazole-like NH group and the 3-amino group. Both functionalities can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle.[6][7] Therefore, careful selection of the catalyst system (palladium precursor and ligand), base, and solvent is crucial for a successful transformation. In some cases, protection of the indazole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, may be necessary to achieve high yields.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles and Related Heterocycles
SubstrateCoupling PartnerPd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd(OAc)₂ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001570-80[6]
N-Boc-3-iodo-5-methoxy-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (4.4)Dioxane/H₂O120 (MW)0.67>80[8]
4-Chloro-7-azaindolePhenylboronic acidP1 precatalyst (2)-LiHMDS (2.2)Dioxane801695[1]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (1.5)DME802HighNot specified in snippet
Experimental Protocols

Protocol A: Direct Coupling of Unprotected this compound

This protocol is adapted from methods developed for the coupling of unprotected nitrogen-rich heterocycles.[6] Optimization of the ligand and base will likely be necessary.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid (1.5 - 2.0 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G2, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 3-6 mol%)

  • Potassium phosphate (K₃PO₄, 2-3 equiv)

  • Anhydrous dioxane and water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium precatalyst (and ligand if necessary).

  • Add the degassed solvent mixture (dioxane/water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol B: Coupling via N-Boc Protected Indazole

This approach involves the protection of the indazole nitrogen, followed by the Suzuki coupling and subsequent deprotection.[8]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

  • Triethylamine (TEA, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Dichloromethane (DCM)

  • Aryl/heteroaryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃, 2 M aqueous solution, 4-5 equiv)

  • 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

Procedure:

  • N-Boc Protection: Dissolve this compound in DCM. Add TEA, DMAP, and (Boc)₂O. Stir at room temperature until the starting material is consumed (monitor by TLC). Work up by washing with water and brine, dry the organic layer, and concentrate. The crude N-Boc protected indazole can often be used without further purification.

  • Suzuki Coupling: Combine the N-Boc-3-amino-5-chloro-1H-indazole, boronic acid, and Pd(PPh₃)₄ in a reaction vessel. Add dioxane and the aqueous Na₂CO₃ solution. Degas the mixture. Heat to 80-120 °C (conventional heating or microwave irradiation can be used).[8] Monitor the reaction.

  • Work-up and Deprotection: After completion, perform an aqueous work-up as described in Protocol A. The crude product can then be deprotected by treatment with TFA in DCM or with a solution of HCl in dioxane at room temperature.

  • Purification: After deprotection, neutralize the reaction mixture and perform an aqueous work-up. Purify the final product by column chromatography.

Visualization

Suzuki_Miyaura_Coupling Indazole 3-Amino-5-chloro- 1H-indazole OxAdd Oxidative Addition Indazole->OxAdd BoronicAcid R-B(OH)₂ Transmetal Transmetalation BoronicAcid->Transmetal Product 3-Amino-5-R- 1H-indazole Pd0 Pd(0)L₂ Pd0->OxAdd PdII Ar-Pd(II)L₂(Cl) OxAdd->PdII PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim Base Base Base->Transmetal RedElim->Product RedElim->Pd0 Regeneration

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various amino groups at the 5-position of the indazole core.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
SubstrateAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
3-Halo-2-aminopyridineMorpholinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDS (2.2)Dioxane1001683
4-Chloro-7-azaindoleAnilineP5 precatalyst (2)-LiHMDS (2.2)Dioxane1001692[1]
Aryl BromidePrimary AminePd(OAc)₂ (1-2)BINAP (1-3)NaOtBu (1.2)Toluene80-1002-24High
Experimental Protocol

General Protocol for Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for the amination of other challenging amino-heterocyclic halides.[7]

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 2-3 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst (or Pd source and ligand) and the base.

  • Add a solution of this compound and the amine in the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization

Buchwald_Hartwig_Amination Indazole 3-Amino-5-chloro- 1H-indazole OxAdd Oxidative Addition Indazole->OxAdd Amine R₂NH Ligand_Exch Amine Coordination Amine->Ligand_Exch Product 3-Amino-5-(NR₂)- 1H-indazole Pd0 Pd(0)L₂ Pd0->OxAdd PdII_halide Ar-Pd(II)L₂(Cl) OxAdd->PdII_halide PdII_halide->Ligand_Exch Deprotonation Deprotonation Ligand_Exch->Deprotonation Base Base Base->Deprotonation PdII_amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Product RedElim->Pd0 Regeneration

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira and Heck Couplings

Sonogashira Coupling: General Considerations

The Sonogashira coupling joins a terminal alkyne with an aryl halide. For this substrate, N-protection may be required.[4]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is typically used.[5]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is commonly employed, often serving as the solvent as well.

  • Solvent: Anhydrous, deoxygenated solvents like DMF or THF are suitable.

  • Temperature: Reactions are often run at temperatures ranging from room temperature to 80 °C.

Heck Reaction: General Considerations

The Heck reaction couples an alkene with an aryl halide.

  • Catalyst System: Pd(OAc)₂ or Pd(PPh₃)₄ are common palladium sources. Various phosphine ligands can be used to improve reactivity.

  • Base: An inorganic base like Na₂CO₃, K₂CO₃, or an organic base such as Et₃N is required.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

  • Temperature: Elevated temperatures (80-140 °C) are often necessary.

For both Sonogashira and Heck reactions, researchers should start by screening various palladium catalysts, ligands, bases, and solvents to find optimal conditions for this compound. An N-protection strategy, similar to that described for the Suzuki-Miyaura coupling, should be considered if direct coupling yields are low.

References

Purification of 3-Amino-5-chloro-1H-indazole by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Amino-5-chloro-1H-indazole using column chromatography. This method is crucial for obtaining a high-purity compound, essential for its application in research and as a pivotal intermediate in the development of therapeutic agents, notably as a scaffold for various kinase inhibitors.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry. Its derivatives have shown significant potential in the development of novel therapeutics, particularly as inhibitors of protein kinases. The purity of this intermediate is paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating the target molecule from impurities based on differential adsorption to a stationary phase.

Data Presentation

The efficiency of the column chromatography purification can be evaluated by the yield and purity of the final product. The following table summarizes typical results obtained for the purification of a closely related analog, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, which serves as a strong proxy for the expected outcome for this compound under similar conditions.[1]

ParameterValueReference Compound
Stationary Phase Silica Geltert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Mobile Phase 20-30% Ethyl Acetate in Hexanetert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Typical Yield 62%tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1]
Purity >95% (by NMR)Inferred from typical outcomes of this technique

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound using flash column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (optional, for basic compounds)

  • Glass chromatography column

  • Compressed air or nitrogen source for flash chromatography

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Rotary evaporator

Protocol 1: Slurry Packing of the Chromatography Column
  • Column Preparation: Select a glass column of appropriate size for the amount of crude material. As a general guideline, use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Slurry Formation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% n-hexane or 5% ethyl acetate in n-hexane).

  • Packing the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

  • Equilibration: Once the silica gel has settled, add a layer of sand on top to protect the surface. Run the initial eluent through the column until the packed bed is stable and the solvent level is just above the top sand layer.

Protocol 2: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.

  • Loading the Column: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in n-hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 10% to 20%, then to 30%). The optimal gradient should be determined beforehand using TLC analysis of the crude mixture.

  • Amine Deactivation (Optional): For aromatic amines that may streak on silica gel, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve separation.

  • Fraction Collection: Collect fractions in test tubes or a fraction collector.

  • Monitoring: Monitor the separation by spotting collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of a Relevant Biological Pathway

3-Aminoindazoles are a core structural motif in many kinase inhibitors. For instance, they are utilized in the development of inhibitors targeting the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML). The following diagram illustrates the simplified BCR-ABL signaling pathway and the point of inhibition by a kinase inhibitor.

BCR_ABL_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_SOS Grb2/SOS BCR_ABL->Grb2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival (Inhibition of Apoptosis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Kinase_Inhibitor 3-Aminoindazole-based Kinase Inhibitor Kinase_Inhibitor->BCR_ABL

Caption: BCR-ABL Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the logical workflow for the purification of this compound by column chromatography.

Purification_Workflow start Crude This compound prep_column Prepare Silica Gel Column (Slurry Packing) start->prep_column load_sample Load Sample (Wet or Dry Loading) prep_column->load_sample elute_column Elute with Hexane/Ethyl Acetate Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure Identify Pure Fractions evaporate Evaporate Solvent (Rotary Evaporator) combine_pure->evaporate end Pure This compound evaporate->end

Caption: Purification Workflow Diagram.

References

Application Notes and Protocols: Solubility of 3-Amino-5-chloro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Amino-5-chloro-1H-indazole

This compound is a heterocyclic aromatic organic compound. The indazole core is a key pharmacophore in many biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for anticancer therapies.[1][2][3] The amino and chloro substituents on the indazole ring significantly influence its physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development. Understanding the solubility of this compound in different organic solvents is essential for its synthesis, purification, formulation, and in vitro/in vivo screening.

Solubility Data

A thorough review of scientific databases and literature reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following sections provide a detailed protocol for researchers to experimentally determine this data. The table below is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Observations
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Factors Influencing the Solubility of this compound

The solubility of this compound is governed by its molecular structure, which contains both polar and non-polar features. The principle of "like dissolves like" is a useful guide for predicting solubility trends.

  • Indazole Ring: The bicyclic indazole core has both aromatic and heterocyclic character. The N-H group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.

  • Amino Group (-NH2): The primary amine group is polar and can participate in hydrogen bonding, both as a donor and an acceptor. This group generally enhances solubility in polar solvents.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and adds to the molecule's polarity and molecular weight.

Based on these features, it is expected that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols (e.g., ethanol, methanol). Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.

cluster_Molecule This compound cluster_Properties Structural Features cluster_Solubility Predicted Solubility cluster_Solvents Solvent Type Structure Chemical Structure Indazole Indazole Ring (H-bond donor/acceptor) Amino Amino Group (-NH2) (Polar, H-bond donor/acceptor) Chloro Chloro Group (-Cl) (Polar, Electron-withdrawing) High_Sol High Solubility Mod_Sol Moderate Solubility Indazole->Mod_Sol contributes to Low_Sol Low Solubility Amino->High_Sol favors Chloro->Mod_Sol influences Polar_Aprotic Polar Aprotic (e.g., DMSO, DMF) High_Sol->Polar_Aprotic Polar_Protic Polar Protic (e.g., Ethanol, Methanol) Mod_Sol->Polar_Protic Non_Polar Non-Polar (e.g., Hexane, Toluene) Low_Sol->Non_Polar

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent at a specific temperature. The shake-flask method is a commonly used and reliable technique.[4]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that the solution reaches saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, dry vial to remove any undissolved solid.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

  • Quantification:

    • HPLC Method: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax). Use a pre-established calibration curve to determine the concentration.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100mL.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

start Start prep Prepare Supersaturated Mixture (Excess solid + Solvent) start->prep equil Equilibrate at Constant Temperature (e.g., 24-72h with shaking) prep->equil settle Allow Excess Solid to Settle equil->settle filter Filter Supernatant (e.g., 0.45 µm syringe filter) settle->filter dilute Accurately Dilute Filtrate filter->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calc Calculate Solubility (Account for dilution) quantify->calc end End calc->end

References

Application Notes and Protocols for the Synthesis and Evaluation of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a prominent feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[1][2] This document provides a detailed experimental guide for the synthesis, purification, characterization, and biological evaluation of a representative indazole-based kinase inhibitor. The protocols are designed to be a practical resource for researchers in medicinal chemistry and drug development.

Introduction

Indazole derivatives have garnered significant attention in medicinal chemistry for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] Their structural resemblance to purines allows them to effectively compete with ATP for binding to the active site of kinases, a class of enzymes often dysregulated in diseases like cancer.[2] Several FDA-approved drugs, such as axitinib and pazopanib, feature the indazole core, highlighting its importance in modern drug discovery.[2] This guide will detail the synthesis of a model indazole compound and its subsequent evaluation as a kinase inhibitor.

Synthesis of a 1H-Indazole Derivative

This protocol describes a common method for the synthesis of a 1H-indazole derivative, which often serves as a core structure for more complex kinase inhibitors. The synthesis involves the reaction of a substituted 2-bromobenzaldehyde with a hydrazine, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a Substituted 1H-Indazole

Materials:

  • Substituted 2-bromobenzaldehyde (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium carbonate (Cs2CO3, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-bromobenzaldehyde (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs2CO3 (2.0 equiv).

  • Add anhydrous DMF to the flask, and stir the mixture at room temperature for 15 minutes.

  • Add hydrazine hydrate (1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified 1H-indazole derivative.

Characterization:

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods, such as:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

Kinase Inhibition Assay

The following protocol describes a luminescence-based kinase assay to determine the inhibitory activity of the synthesized indazole compound. This type of assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[4] The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.[5]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Synthesized indazole inhibitor (dissolved in DMSO)

  • Known kinase inhibitor as a positive control (e.g., Staurosporine)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® or ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized indazole inhibitor in DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.[4]

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of the assay plate. Include wells with DMSO only (vehicle control) and the positive control inhibitor.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase assay buffer.

    • Add 2 µL of the kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the specific substrate to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of the ATP detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete unused ATP.[5]

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5]

    • Incubate at room temperature for 30 minutes to stabilize the signal.[5]

  • Data Acquisition: Measure the luminescence intensity of each well using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The inhibitory activities of various indazole-based compounds against different kinases are summarized in the table below. This data is compiled from published research and illustrates the potency and selectivity of this class of inhibitors.[6][7]

Compound IDTarget KinaseIC50 (nM)Reference
82a Pim-10.4[6]
Pim-21.1[6]
Pim-30.4[6]
109 EGFR T790M5.3[6]
EGFR8.3[6]
14c FGFR19.8[2]
13i VEGFR-234.5[2]
C05 PLK4< 0.1[7][8]

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants 2-Bromobenzaldehyde + Hydrazine Reaction_Mixture Add CuI, Ligand, Base, and Solvent (DMF) Reactants->Reaction_Mixture Heating Heat to 110°C (12-24h) Reaction_Mixture->Heating Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Heating->Workup Purification Column Chromatography Workup->Purification Product Purified 1H-Indazole Purification->Product

Caption: General workflow for the synthesis of a 1H-indazole derivative.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Compound_Prep Prepare Serial Dilution of Indazole Inhibitor Plate_Prep Add Inhibitor to Assay Plate Compound_Prep->Plate_Prep Kinase_Reaction Add Kinase, Substrate, and ATP Plate_Prep->Kinase_Reaction Incubation Incubate at RT Kinase_Reaction->Incubation Detection_Step1 Add ATP Detection Reagent (Stop Reaction) Incubation->Detection_Step1 Detection_Step2 Add Kinase Detection Reagent (Generate Signal) Detection_Step1->Detection_Step2 Data_Acquisition Measure Luminescence Detection_Step2->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Value Data_Acquisition->Data_Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Kinase Signaling Pathway Example

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Inhibitor Indazole-Based Kinase Inhibitor Indazole_Inhibitor->RAF Indazole_Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

References

Application Note: Large-Scale Synthesis of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the large-scale synthesis of 3-Amino-5-chloro-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate, a cost-effective and scalable approach. This document includes a step-by-step experimental protocol, purification methods, and analytical characterization data. Additionally, a workflow diagram provides a visual representation of the synthetic process.

Introduction

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structural motif is present in a variety of biologically active molecules. The growing demand for this intermediate necessitates the development of efficient and scalable synthetic routes. The synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine is a well-established method.[1][2] This application note details a robust procedure for the gram-scale synthesis of this compound, adaptable for industrial production.

Synthetic Scheme

The overall synthetic transformation is depicted below:

Synthesis_Scheme cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2,5-Dichlorobenzonitrile This compound 2,5-Dichlorobenzonitrile->this compound Heat Hydrazine Hydrate Hydrazine Hydrate (NH2NH2·H2O) Solvent e.g., Ethanol, 2-Methyltetrahydrofuran

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from procedures for similar 3-aminoindazole syntheses and is suitable for a large-scale laboratory setting.[1]

Materials and Equipment:

  • 2,5-Dichlorobenzonitrile (1 eq.)

  • Hydrazine hydrate (≥98%, 4-6 eq.)

  • Ethanol or 2-Methyltetrahydrofuran (2-MeTHF)

  • Sodium Acetate (optional, as a base)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask or reactor of appropriate size

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2,5-dichlorobenzonitrile (1.0 eq.).

  • Addition of Reagents: Add ethanol or 2-MeTHF as the solvent, followed by the slow addition of hydrazine hydrate (4-6 eq.). If desired, sodium acetate (1.2 eq.) can be added to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by slurry washing with a non-polar solvent like heptane to remove impurities. For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

ParameterValueReference
Starting Material2,5-Dichlorobenzonitrile[3]
Key ReagentHydrazine Hydrate[4][5]
SolventEthanol or 2-MeTHF[5]
Temperature80-100 °C[1]
Reaction Time4-8 hours[5]
Typical Yield80-95% (Estimated)[1]
Purity (Crude)>95% (Estimated by HPLC)[5]
Purity (Purified)>99% (Estimated by HPLC)

Table 2: Analytical Characterization of this compound

AnalysisExpected Result
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 11.5-12.0 (br s, 1H, NH), 7.5-7.6 (m, 1H), 7.2-7.3 (m, 1H), 7.0-7.1 (m, 1H), 5.5-6.0 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~150 (C-NH₂), ~140, ~130, ~125, ~120, ~115, ~110
HPLC Retention time and purity determination using a suitable C18 column and mobile phase (e.g., acetonitrile/water gradient).
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₇H₇ClN₃⁺: 168.03, found: ~168.0

Note: The NMR chemical shifts are estimations based on the structure and data for similar compounds and should be confirmed experimentally.

Visualizations

G cluster_workflow Synthetic Workflow start Start: Charge Reactor with 2,5-Dichlorobenzonitrile and Solvent add_reagents Add Hydrazine Hydrate start->add_reagents reaction Heat to Reflux (4-8 hours) add_reagents->reaction workup Cool and Concentrate reaction->workup extraction Aqueous Work-up and Extraction with Ethyl Acetate workup->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the large-scale synthesis of this compound.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

  • 2,5-Dichlorobenzonitrile is an irritant. Avoid inhalation and contact with skin and eyes.

  • The reaction is exothermic upon addition of hydrazine hydrate. Ensure controlled addition and adequate cooling capacity.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described method provides a practical and scalable route for the synthesis of this compound. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry, enabling the efficient production of this valuable intermediate for drug discovery and development programs. The use of readily available starting materials and straightforward reaction conditions makes this protocol economically viable for large-scale applications.

References

Application Notes and Protocols for Building a Compound Library Using 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of a diverse compound library starting from 3-Amino-5-chloro-1H-indazole. Key diversification strategies, including N-acylation and N-alkylation of the 3-amino group, as well as Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the 5-chloro position, are presented with representative protocols and quantitative data. Furthermore, the biological context of indazole-based compounds as kinase inhibitors is discussed, with visual representations of relevant signaling pathways.

Introduction

Indazole derivatives have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The 3-amino-1H-indazole core, in particular, serves as a versatile template for the development of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2] The strategic functionalization of this compound at two key positions—the 3-amino group and the 5-chloro position—allows for the systematic exploration of the chemical space around this scaffold, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

This guide outlines a comprehensive approach to library synthesis, starting with the preparation of the core scaffold, followed by detailed protocols for key chemical transformations.

Synthesis of Starting Material: this compound

The starting material can be synthesized from commercially available 5-chloroanthranilic acid in a multi-step sequence. A plausible synthetic route involves the conversion of 5-chloroanthranilic acid to 2-amino-5-chlorobenzonitrile, followed by cyclization to the desired this compound.[3] A common method for the cyclization of 2-halobenzonitriles to 3-aminoindazoles involves reaction with hydrazine.[4]

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile from 5-Chloroanthranilic Acid. This transformation can be achieved through a Sandmeyer-type reaction or by conversion to the corresponding amide followed by dehydration.[3]

  • Step 2: Cyclization to this compound.

    • To a solution of 2-fluoro-5-chlorobenzonitrile (1.0 equiv) in a suitable solvent such as n-butanol or ethanol, add hydrazine hydrate (10.0 equiv).

    • Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Compound Library Synthesis: Diversification Strategies

The this compound scaffold offers two primary points for diversification: the 3-amino group and the 5-chloro position. The following protocols provide detailed methodologies for these transformations.

G cluster_N3 N-3 Position Derivatization cluster_C5 C-5 Position Derivatization start This compound acylation N-Acylation (Amide Formation) start->acylation RCOCl, Base alkylation N-Alkylation (Reductive Amination) start->alkylation RCHO, NaBH(OAc)3 suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki ArB(OH)2, Pd catalyst buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald R1R2NH, Pd catalyst library Diverse Compound Library acylation->library alkylation->library suzuki->library buchwald->library G cluster_setup Reaction Setup cluster_reaction Reaction & Workup flask Schlenk Flask reagents Add Indazole, Boronic Acid, Base flask->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas with N2/Ar solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to 80-110 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product 5-Aryl-3-amino-1H-indazole purify->product G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus ligand Growth Factor (e.g., VEGF, FGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) ligand->receptor ras RAS receptor->ras pi3k PI3K receptor->pi3k jnk JNK receptor->jnk raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription akt AKT pi3k->akt akt->transcription ap1 AP-1 jnk->ap1 apoptosis Apoptosis jnk->apoptosis ap1->transcription cellular_response Cell Proliferation, Survival, Angiogenesis transcription->cellular_response inhibitor Indazole-based Inhibitor inhibitor->receptor

References

Application Notes and Protocols for the Spectroscopic Analysis of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of 3-Amino-5-chloro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for its application in drug discovery and development.

Spectroscopic Data Summary

While experimental data for this compound is not extensively published, the following tables summarize the predicted and expected spectroscopic data based on the analysis of closely related indazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5 - 12.5br s1HN1-H
~7.5 - 7.7d1HH4
~7.2 - 7.4dd1HH6
~7.0 - 7.2d1HH7
~5.0 - 6.0br s2HNH₂

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~150 - 155C3
~140 - 145C7a
~125 - 130C5
~120 - 125C3a
~115 - 120C6
~110 - 115C4
~100 - 105C7

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺168.03230
[M+Na]⁺190.01424
[M-H]⁻166.01774
[M]⁺167.02447

Data sourced from PubChem predictions.[1]

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below. This process ensures the acquisition of high-quality data for structural elucidation and purity assessment.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_reporting Reporting Sample 3-Amino-5-chloro- 1H-indazole Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolution NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC) Dissolution->NMR_Acquisition MS_Acquisition MS Data Acquisition (ESI+, ESI-) Dissolution->MS_Acquisition NMR_Processing NMR Data Processing and Analysis NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing and Analysis MS_Acquisition->MS_Processing Structure_Elucidation Structural Elucidation and Verification NMR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation Report Final Report Generation Structure_Elucidation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

2. Materials and Instrumentation:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

3. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Vortex the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: ~20 ppm

  • Acquire a ¹³C NMR spectrum. Typical parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation delay: 2.0 s

    • Spectral width: ~240 ppm

  • (Optional) Acquire 2D NMR spectra such as COSY and HSQC to aid in proton and carbon assignments.

5. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the signals to the respective protons and carbons in the molecule.

Protocol 2: Mass Spectrometry (MS)

1. Objective: To determine the molecular weight and confirm the elemental composition of this compound.

2. Materials and Instrumentation:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source (e.g., Agilent Q-TOF or Thermo Fisher Orbitrap)

3. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol.

  • Further dilute the stock solution with a suitable solvent system (e.g., 50:50 methanol:water) to a final concentration of approximately 1-10 µg/mL.

  • If needed, add a small amount of formic acid (0.1%) to the final solution to promote protonation in positive ion mode.

4. MS Data Acquisition:

  • Set up the mass spectrometer for ESI analysis.

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire mass spectra in both positive and negative ion modes.

  • Typical ESI source parameters:

    • Capillary voltage: 3.5 - 4.5 kV

    • Nebulizer gas pressure: 20-30 psi

    • Drying gas flow: 5-10 L/min

    • Drying gas temperature: 300-350 °C

  • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

5. Data Processing and Analysis:

  • Process the acquired mass spectra to identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Determine the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental composition and confirm that it matches the molecular formula of this compound (C₇H₆ClN₃).

  • Analyze the isotopic pattern, which should be characteristic for a molecule containing one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-5-chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Amino-5-chloro-1H-indazole and improve yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route from 2-fluoro-5-chlorobenzonitrile and hydrazine.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify completion using Thin Layer Chromatography (TLC) by checking for the disappearance of the starting benzonitrile. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.

  • Sub-optimal Temperature: The reaction temperature is critical. While refluxing is common, excessively high temperatures can lead to decomposition and the formation of side products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is crucial to maintain a consistent and optimal temperature.

  • Reagent Quality: The purity of your starting materials is paramount. Ensure the 2-fluoro-5-chlorobenzonitrile is pure and that the hydrazine hydrate has not degraded. Using a fresh bottle of hydrazine hydrate is often recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. While alcohols like ethanol or n-butanol are frequently used, other solvents like 2-methoxyethanol or dimethyl sulfoxide (DMSO) could potentially improve solubility and reaction rates.[1]

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure proper pH adjustment during extraction and minimize transfers. When performing column chromatography, select an appropriate solvent system to ensure good separation without excessive product retention on the silica gel.[2]

Q2: My final product is impure, and I'm having trouble with purification. What should I do?

A2: Impurities often arise from side reactions or unreacted starting materials.

  • Identify the Impurity: If possible, identify the major impurities using techniques like LC-MS or NMR. Knowing the impurity's identity can provide clues about its origin. Common impurities include unreacted starting material or side products from undesired reactions.

  • Optimize Work-up: During the aqueous work-up, ensure the pH is carefully controlled. The product, being an amine, is soluble in acidic solutions, while non-basic impurities may precipitate and can be filtered off.

  • Recrystallization: If column chromatography is proving difficult, recrystallization is an excellent alternative for purification. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good crystal formation and effectively excludes impurities.

  • Chromatography Technique: If you must use column chromatography, ensure the silica gel is properly packed and the solvent polarity is optimized. A gradient elution (gradually increasing the polarity of the solvent) might be necessary to separate the product from closely related impurities.[2][3]

Q3: The reaction is not starting or is proceeding very slowly. What steps should I take?

A3: A stalled reaction can often be traced back to reagent or setup issues.

  • Check Reagents: As mentioned, the quality of hydrazine hydrate is a common culprit. It is hygroscopic and can be oxidized by air. Use a fresh, sealed bottle or a recently opened one that has been stored properly.

  • Activation Energy: The reaction may require a higher temperature to initiate. Ensure your heating apparatus is calibrated and providing the correct temperature. A slow ramp-up to the target temperature is recommended.

  • Solubility: If the starting material (2-fluoro-5-chlorobenzonitrile) is not fully dissolved in the solvent at the reaction temperature, it can limit the reaction rate. Consider a solvent in which the starting material has better solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound?

A1: A highly efficient and widely used method is the reaction of an ortho-halobenzonitrile with hydrazine hydrate.[1] For this compound, the starting material of choice is typically 2-fluoro-5-chlorobenzonitrile. The fluorine atom is a good leaving group for nucleophilic aromatic substitution by hydrazine. The reaction is often performed at elevated temperatures in a solvent such as ethanol or n-butanol.[1][4]

Q2: Why is 2-fluoro-5-chlorobenzonitrile preferred over 2,5-dichlorobenzonitrile as a starting material?

A2: The carbon-fluorine bond is more polarized than the carbon-chlorine bond, and fluoride is a better leaving group in nucleophilic aromatic substitution reactions, especially when the position is activated by an electron-withdrawing group like nitrile (-CN). This generally leads to faster reaction rates and higher yields compared to using 2,5-dichlorobenzonitrile.

Q3: What is the reaction mechanism for the formation of the indazole ring from 2-fluoro-5-chlorobenzonitrile and hydrazine?

A3: The mechanism involves two key steps:

  • Nucleophilic Aromatic Substitution: The hydrazine acts as a nucleophile, attacking the carbon atom attached to the fluorine, displacing the fluoride ion.

  • Intramolecular Cyclization: The resulting hydrazine intermediate then undergoes an intramolecular cyclization, where the terminal nitrogen atom attacks the carbon of the nitrile group. Tautomerization of the resulting imine leads to the stable aromatic 3-aminoindazole ring.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is typically heated to reflux, so ensure your glassware is free of cracks and assembled correctly to prevent leaks.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize how key experimental parameters can influence the yield of the reaction. The data is illustrative and serves as a guideline for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ethanol801275-85
n-Butanol118685-95
2-Methoxyethanol125588-96
DMSO130480-90

Table 2: Effect of Temperature and Time

Temperature (°C)Reaction Time (h)Conversion Rate (%)Notes
8024~70%Reaction is slow, requires extended time.
10012~90%Good balance of reaction rate and purity.
1206>98%Faster reaction, potential for more byproducts.
1406>98%Risk of thermal decomposition and side reactions.

Experimental Protocol

Synthesis of this compound from 2-fluoro-5-chlorobenzonitrile

This protocol is a standard procedure that can be optimized using the data above.

Materials:

  • 2-fluoro-5-chlorobenzonitrile

  • Hydrazine hydrate (80% solution in water)

  • n-Butanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-chlorobenzonitrile (1.0 eq).

  • Add n-butanol (5-10 mL per gram of starting material).

  • Add hydrazine hydrate (4.0 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the n-butanol under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water. Stir vigorously.

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.[2][4]

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction start Low Yield Issue check_tlc Check TLC of crude reaction mixture start->check_tlc incomplete Starting material remains? check_tlc->incomplete incomplete_yes Yes incomplete->incomplete_yes incomplete_no No incomplete->incomplete_no action1 Increase reaction time or temperature incomplete_yes->action1 complete No starting material, streaky TLC? incomplete_no->complete action2 Check hydrazine quality (use fresh) action1->action2 complete_yes Yes complete->complete_yes complete_no No complete->complete_no action3 Possible decomposition. Lower temperature. complete_yes->action3 action4 Review work-up and purification steps for product loss. complete_no->action4

Caption: Troubleshooting flowchart for addressing low yield issues.

reaction_pathway start_mat 2-Fluoro-5-chlorobenzonitrile + Hydrazine intermediate Hydrazinylbenzonitrile Intermediate start_mat->intermediate Nucleophilic Aromatic Substitution product This compound intermediate->product Intramolecular Cyclization

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: 3-Amino-5-chloro-1H-indazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Amino-5-chloro-1H-indazole.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q: My Suzuki coupling reaction with this compound shows low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can stem from several factors, primarily related to catalyst inhibition by the basic nitrogen atoms of the indazole ring and the amino group, which can coordinate to the palladium catalyst and deactivate it.[1]

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition: The free N-H group and the amino group on the indazole moiety can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize inhibition.[1] Using a pre-catalyst system like XPhos Pd G3 or G4 can also be beneficial.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently from the Pd(II) pre-catalyst, or it may have decomposed.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst. Degas all solvents and reagents thoroughly.

  • Suboptimal Base: The choice and quality of the base are critical for the transmetalation step.

    • Solution: A screening of bases is recommended. K₃PO₄ and Cs₂CO₃ are often effective for challenging substrates.[1] Ensure the base is finely powdered and anhydrous if the reaction is sensitive to water.

  • Poor Solubility: One or more of the reactants may not be sufficiently soluble in the chosen solvent system at the reaction temperature.

    • Solution: Try alternative solvent systems such as 1,4-dioxane/water, DME, or DMF. Adjusting the solvent ratio may improve solubility.

Troubleshooting_Low_Conversion start Low / No Conversion cause1 Catalyst Inhibition (N-H, -NH2 coordination) start->cause1 cause2 Inactive Catalyst (Oxidation / Decomposition) start->cause2 cause3 Suboptimal Base start->cause3 cause4 Poor Solubility start->cause4 solution1 Use Bulky Ligands (XPhos, SPhos) cause1->solution1 solution2 Ensure Inert Atmosphere (Degas Solvents) cause2->solution2 solution3 Screen Bases (K3PO4, Cs2CO3) cause3->solution3 solution4 Change Solvent System (Dioxane/H2O, DMF) cause4->solution4

Issue 2: Significant Side Product Formation

Q: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

A: Several side reactions can compete with the desired Suzuki coupling. The most common are homocoupling of the boronic acid, protodeboronation, and dehalogenation of the starting material.

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions SM 3-Amino-5-chloro- 1H-indazole Catalyst Pd(0) Catalyst SM->Catalyst Dehalogenation Dehalogenation (Indazole-H) SM->Dehalogenation H- source Boronic Ar-B(OR)2 Boronic->Catalyst Homocoupling Homocoupling (Ar-Ar) Boronic->Homocoupling O2 Protodeboronation Protodeboronation (Ar-H) Boronic->Protodeboronation H+ Product Desired Product (Ar-Indazole) Catalyst->Product

Common Side Products and Mitigation Strategies:

Side ProductDescriptionPotential CauseMitigation Strategy
Boronic Acid Homocoupling (Ar-Ar) Two molecules of the boronic acid coupling partner react to form a biaryl byproduct.Presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).Rigorously degas all solvents and reagents. Maintain a strict inert (Ar or N₂) atmosphere throughout the reaction setup and duration.
Protodeboronation (Ar-H) The boronic acid or ester is replaced by a hydrogen atom.Excess water, high temperatures, or prolonged reaction times. Certain boronic acids are more prone to this.Use anhydrous solvents if possible, or minimize the amount of water. Use boronic esters (e.g., pinacol esters), which are often more stable. Avoid unnecessarily high temperatures or long reaction times.
Dehalogenation (Indazole-H) The chlorine atom on the indazole is replaced by a hydrogen atom.Presence of a hydride source (e.g., from solvent decomposition or certain bases). Can be promoted by the palladium catalyst.Screen different bases and solvents. Lowering the reaction temperature may help. Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino group or the indazole N-H?

A1: While N-protection can sometimes improve yields by preventing catalyst inhibition, successful couplings with unprotected 3-aminoindazoles and related nitrogen-rich heterocycles have been reported.[1] It is often possible to achieve good results without protection by carefully selecting the catalyst, ligand, and base. A recommended starting point is to use a modern palladium pre-catalyst with a bulky biarylphosphine ligand.

Q2: Which palladium catalyst and ligand combination is best for this substrate?

A2: For electron-rich chloro-heterocycles like this compound, catalyst systems that are efficient for C-Cl bond activation are required. Combinations such as Pd₂(dba)₃ with XPhos or SPhos, or pre-formed catalysts like XPhos-Pd-G3/G4, are excellent starting points.[1] Pd(dppf)Cl₂ has also been shown to be effective for the coupling of bromoindazoles and may be a viable, less air-sensitive alternative.[2]

Q3: What are the recommended reaction conditions to start with?

A3: Based on protocols for similar substrates, a good starting point would be:

  • Catalyst: XPhos Pd G3 (2-5 mol%)

  • Base: K₃PO₄ (2 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 ratio)

  • Temperature: 80-110 °C

  • Atmosphere: Argon or Nitrogen

Always run a small-scale test reaction to optimize conditions for your specific boronic acid partner.

Data & Protocols

Experimental Protocol: General Procedure for Suzuki Coupling

The following is a general protocol adapted from procedures for structurally related halo-indazoles and amino-heterocycles.[1][2] Optimization for specific substrates is highly recommended.

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Experimental_Workflow A 1. Combine Reactants (Indazole, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate / Backfill Ar) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat and Stir (Monitor by LC-MS) C->D E 5. Work-up (Extract & Dry) D->E F 6. Purify (Column Chromatography) E->F G Product F->G

Data Summary: Catalyst/Ligand Screening for a Related Substrate
EntryPd Source (2 mol%)Ligand (3 mol%)Yield (%)[1]
1Pd(OAc)₂PPh₃<5
2Pd(OAc)₂P(Cy)₃15
3Pd(OAc)₂P(tBu)₃41
4Pd(OAc)₂SPhos85
5Pd₂(dba)₃XPhos96
6Pd(OAc)₂RuPhos94

Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[1] This data highlights the superior performance of bulky, electron-rich biarylphosphine ligands (SPhos, XPhos, RuPhos) for this class of substrate.

References

Technical Support Center: Reactions of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-chloro-1H-indazole in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same coupling partner react with each other. In the case of this compound, this can manifest in several ways:

  • In Suzuki-Miyaura coupling: Two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct.

  • In Sonogashira coupling: Two molecules of the terminal alkyne can couple to form a symmetrical 1,3-diyne (Glaser coupling).

  • In Buchwald-Hartwig amination: While less common for the aryl halide, side reactions involving the amine coupling partner can occur.

This unwanted reaction consumes reagents and can complicate the purification of the desired cross-coupled product.

Q2: What are the general causes of homocoupling?

A2: The primary causes of homocoupling are often related to the reaction conditions and the stability of the catalyst. Key factors include:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organoboron compounds in Suzuki reactions.[1] Thoroughly degassing the reaction mixture is therefore crucial.[1]

  • Catalyst Concentration and Type: Higher catalyst concentrations can sometimes lead to an increase in side reactions, including homocoupling. The choice of palladium precursor and ligands is also critical.

  • Reaction Temperature: Higher temperatures can sometimes favor homocoupling pathways.[1]

  • Base Selection: The choice and quality of the base can influence the reaction pathway and the prevalence of side reactions.[1]

Q3: Does the N-H group of the indazole interfere with the reaction?

A3: Yes, the unprotected N-H group of the indazole ring can potentially interfere with the catalytic cycle in palladium-catalyzed cross-coupling reactions. This can sometimes lead to lower conversion rates or the need for specific catalyst systems. In some cases, N-protection of the indazole may be necessary to achieve optimal results, particularly in Sonogashira couplings of 3-iodoindazoles.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Significant formation of boronic acid homocoupling byproduct.

This is a frequent issue when coupling this compound with various boronic acids.

High Homocoupling High Homocoupling Troubleshooting Troubleshooting High Homocoupling->Troubleshooting Degassing Insufficient Degassing Troubleshooting->Degassing Cause Catalyst Suboptimal Catalyst/Ligand Troubleshooting->Catalyst Cause Temperature High Reaction Temperature Troubleshooting->Temperature Cause Base Inappropriate Base Troubleshooting->Base Cause Solution_Degas Action: Thoroughly degas solvent and reaction mixture (e.g., freeze-pump-thaw or inert gas sparging). Degassing->Solution_Degas Solution_Catalyst Action: Screen different Pd catalysts and phosphine ligands (e.g., SPhos, XPhos). Catalyst->Solution_Catalyst Solution_Temp Action: Lower the reaction temperature. Temperature->Solution_Temp Solution_Base Action: Use an anhydrous base (e.g., anhydrous K3PO4). Base->Solution_Base

Caption: Troubleshooting workflow for Suzuki-Miyaura homocoupling.

Quantitative Data: Catalyst and Ligand Effects on Suzuki-Miyaura Coupling of 3-Chloroindazole

The following table, adapted from a study on the closely related 3-chloroindazole, illustrates the significant impact of the palladium source and ligand on the yield of the desired cross-coupled product. While this data is not for this compound, it provides a strong starting point for optimization.

EntryPalladium Source (2 mol%)Ligand (3 mol%)Yield (%)
1Pd(OAc)₂PCy₃15
2Pd₂(dba)₃P(t-Bu)₃25
3Pd(OAc)₂SPhos75
4Pd(OAc)₂XPhos80
5P2 PrecatalystNone85
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Chloroindazoles

This protocol is a recommended starting point for the Suzuki-Miyaura coupling of this compound.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 equiv.).

  • The vessel is sealed, evacuated, and backfilled with argon three times.

  • Add a pre-mixed solution of the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and ligand (e.g., XPhos, 3 mol%) in degassed dioxane.

  • Add degassed water.

  • The reaction mixture is stirred at 80-100 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Sonogashira Coupling

Issue: Formation of alkyne homocoupling (Glaser) product.

This is a common side reaction in copper-co-catalyzed Sonogashira couplings.

High Glaser Coupling High Glaser Coupling Troubleshooting Troubleshooting High Glaser Coupling->Troubleshooting Oxygen Presence of Oxygen Troubleshooting->Oxygen Cause Copper High Copper(I) Concentration Troubleshooting->Copper Cause Amine_Base Choice of Amine Base Troubleshooting->Amine_Base Cause Solution_Oxygen Action: Use a reducing atmosphere (e.g., H₂/N₂ or H₂/Ar) to minimize O₂. Oxygen->Solution_Oxygen Solution_Copper Action: Use copper-free conditions or reduce the amount of CuI co-catalyst. Copper->Solution_Copper Solution_Amine Action: Screen different amine bases (e.g., TEA, DIPEA, piperidine). Amine_Base->Solution_Amine

Caption: Troubleshooting workflow for Sonogashira (Glaser) homocoupling.

Quantitative Data: Effect of Reducing Atmosphere on Sonogashira Homocoupling

The following data demonstrates the dramatic reduction in homocoupling by employing a reducing atmosphere.

Coupling PartnersConditionsYield of Cross-Coupled Product (%)Yield of Homocoupled Product (%)
4-Bromopyridine + PhenylacetyleneStandard (N₂)4545
4-Bromopyridine + PhenylacetyleneModified (H₂/N₂)882
4-Iodoaniline + PhenylacetyleneStandard (N₂)5831
4-Iodoaniline + PhenylacetyleneModified (H₂/N₂)851.85

Experimental Protocol: Sonogashira Coupling with Diminished Homocoupling

  • To a reaction flask, add this compound (1.0 equiv.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (1 mol%).

  • The flask is evacuated and backfilled with a mixture of hydrogen and nitrogen (or argon).

  • Add a degassed solvent (e.g., acetonitrile) and an amine base (e.g., triethylamine, 3.0 equiv.).

  • The terminal alkyne (1.1 equiv.) is added, and the mixture is stirred at the appropriate temperature (room temperature to reflux).

  • Monitor the reaction by TLC or LC-MS.

  • Work-up involves removing the solvent, partitioning between water and an organic solvent, and purifying by column chromatography.

Buchwald-Hartwig Amination

Issue: Low yield of the desired aminated product.

While homocoupling of the aryl chloride is not the primary concern, side reactions and catalyst inhibition can lead to low yields.

Low Yield Low Yield Troubleshooting Troubleshooting Low Yield->Troubleshooting Ligand_Base Suboptimal Ligand/Base Combination Troubleshooting->Ligand_Base Cause Catalyst_Inhibition Catalyst Inhibition by Indazole N-H Troubleshooting->Catalyst_Inhibition Cause Reaction_Conditions Non-ideal Temperature/ Concentration Troubleshooting->Reaction_Conditions Cause Solution_Ligand_Base Action: Screen various phosphine ligands (e.g., BINAP, DPPF, Xantphos) and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). Ligand_Base->Solution_Ligand_Base Solution_Catalyst_Inhibition Action: Consider N-protection of the indazole (e.g., with a BOC group). Catalyst_Inhibition->Solution_Catalyst_Inhibition Solution_Reaction_Conditions Action: Optimize temperature and reagent concentrations. Reaction_Conditions->Solution_Reaction_Conditions

References

Technical Support Center: Acylation of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the acylation of 3-Amino-5-chloro-1H-indazole. It is intended for researchers, scientists, and professionals in drug development who are encountering issues with this specific chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation of this compound is not working. What are the common causes of failure?

Failure of this acylation reaction can stem from several factors. The most common issues include:

  • Incorrect choice of base: The basicity needs to be sufficient to deprotonate the amino group without causing unwanted side reactions.

  • Side reactions at the indazole nitrogen (N1): The acidic N-H proton on the indazole ring can compete with the amino group for the acylating agent.

  • Low nucleophilicity of the 3-amino group: The electron-withdrawing nature of the indazole ring and the chloro substituent can reduce the nucleophilicity of the amino group.

  • Inappropriate solvent: The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.

  • Suboptimal reaction temperature: The temperature may be too low to overcome the activation energy or so high that it leads to decomposition.

  • Poor quality of reagents: The starting material, acylating agent, or solvent may contain impurities that interfere with the reaction.

Q2: I am observing multiple products in my reaction mixture. What could they be?

The formation of multiple products is often due to a lack of regioselectivity. The likely side products are the N1-acylated indazole and potentially a di-acylated product where both the 3-amino group and the N1 position have reacted. The ratio of these products can be influenced by the reaction conditions.

Q3: How can I selectively acylate the 3-amino group over the indazole nitrogen?

Selective acylation of the 3-amino group can be achieved by:

  • Protecting the indazole nitrogen: The N1 position can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, prior to acylation. This is a highly effective strategy to ensure acylation occurs at the desired position.[1]

  • Careful selection of reaction conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the reaction. For instance, using a non-nucleophilic organic base in an aprotic solvent at a controlled temperature may favor acylation of the more nucleophilic amino group.

Q4: What are the recommended starting conditions for the acylation of this compound?

A good starting point for this reaction is to use an acyl chloride or anhydride as the acylating agent in the presence of a tertiary amine base such as triethylamine or diisopropylethylamine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. For more challenging acylations, heating may be required.

Q5: My starting material is not fully dissolving in the reaction solvent. What should I do?

Poor solubility can hinder the reaction. You can try:

  • Using a different solvent: Consider solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), but be aware that these can be more difficult to remove.

  • Gentle heating: Warming the reaction mixture may help to dissolve the starting material.

  • Using a co-solvent: Adding a small amount of a co-solvent in which your starting material is more soluble might be effective.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed acylation reactions of this compound.

Problem 1: No Reaction or Low Conversion
Possible Cause Suggested Solution
Insufficiently activated acylating agentIf using a carboxylic acid, ensure an appropriate activating agent (e.g., HATU, HOBt/EDC) is used. With acyl chlorides, ensure they are fresh and not hydrolyzed.
Low reaction temperatureGradually increase the reaction temperature in increments of 10-20 °C.
Inadequate baseSwitch to a stronger non-nucleophilic base, such as DBU or proton sponge.
Poor solubility of starting materialRefer to Q5 in the FAQ section.
Deactivated 3-amino groupConsider using a more reactive acylating agent, such as an acyl fluoride or a mixed anhydride.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Acylation at N1 of the indazole ringProtect the indazole nitrogen with a Boc group before acylation. The Boc group can be removed later under acidic conditions.[1]
Di-acylationUse a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture at a low temperature to control the reaction.
Unfavorable reaction conditionsScreen different solvents and bases. A less polar solvent might disfavor the acylation of the indazole nitrogen.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol is a general starting point and may require optimization.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., DCM, THF, or DMF; approximately 10 mL per mmol of substrate).

  • Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine; 1.5-2.0 equivalents).

  • Acylating Agent Addition: Cool the mixture to 0 °C. Slowly add the acylating agent (acyl chloride or anhydride; 1.1-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: N1-Boc Protection of this compound

This protocol is recommended to ensure selective acylation at the 3-amino position.

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or a stoichiometric amount of triethylamine.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the solvent and purify the residue by column chromatography to obtain N1-Boc-3-amino-5-chloro-1H-indazole. This product can then be used in the acylation reaction as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for Acylation

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetyl chlorideTriethylamineDCM25485Hypothetical
2Benzoyl chloridePyridineTHF501278Hypothetical
3Acetic anhydrideNoneAcetic acid100290Hypothetical
4Chloroacetic anhydrideAlkaline conditionsNot specifiedNot specifiedNot specifiedNot specified[2]

Visualizations

Troubleshooting_Workflow start Acylation Reaction Failed check_conversion Check Conversion (TLC/LC-MS) start->check_conversion no_reaction No Reaction / Low Conversion check_conversion->no_reaction multiple_products Multiple Products check_conversion->multiple_products increase_temp Increase Temperature no_reaction->increase_temp Yes stronger_base Use Stronger Base no_reaction->stronger_base No protect_n1 Protect N1 with Boc multiple_products->protect_n1 Yes stoichiometry Check Stoichiometry multiple_products->stoichiometry No success Successful Acylation increase_temp->success change_solvent Change Solvent stronger_base->change_solvent change_solvent->success protect_n1->success slow_addition Slow Addition of Acylating Agent stoichiometry->slow_addition slow_addition->success

Caption: Troubleshooting workflow for failed acylation.

Reaction_Pathways start This compound + Acylating Agent desired_product Desired Product: 3-Acylamino-5-chloro-1H-indazole start->desired_product Desired Pathway side_product_n1 Side Product: 1-Acyl-3-amino-5-chloro-1H-indazole start->side_product_n1 Side Reaction side_product_di Side Product: 1-Acyl-3-acylamino-5-chloro-1H-indazole start->side_product_di Side Reaction

Caption: Potential acylation reaction pathways.

References

optimizing temperature for 3-Amino-5-chloro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving 3-Amino-5-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in working with this compound?

A1: The primary challenges with this molecule include the potential for side reactions, such as N-alkylation at two different positions (N-1 and N-2), and the reduced reactivity of the chloro group in cross-coupling reactions compared to bromo or iodo analogues. The amino group can also complicate reactions if not properly accounted for in the reaction design.

Q2: How can I control the regioselectivity of N-alkylation on the indazole ring?

A2: The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions. The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N-1 alkylation for some indazole derivatives[1][2]. It is essential to screen different base-solvent combinations to optimize for the desired isomer.

Q3: What are typical starting temperatures for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound?

A3: For Suzuki-Miyaura coupling of chloro-indazoles, temperatures can range from 60°C to 100°C[3]. For Buchwald-Hartwig amination of aryl chlorides, a higher temperature range of 80-110°C is often necessary to achieve a good reaction rate due to the lower reactivity of the C-Cl bond[4]. Optimization within these ranges is crucial for specific substrates.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no conversion of this compound.

Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents and reagents to remove oxygen.- Consider using a more active pre-catalyst.
Low Reactivity of C-Cl Bond - Increase the reaction temperature in 10°C increments (monitor for decomposition).- Screen different electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.
Base Incompatibility - Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome.
Poor Solubility - Select a solvent system (e.g., dioxane/water, toluene/water) that ensures all reactants are in solution at the reaction temperature.
Side Reactions - Protodeboronation of the boronic acid can be minimized by using anhydrous solvents or a minimal amount of water.
Buchwald-Hartwig Amination

Issue: Poor yield in the amination of this compound.

Potential Cause Troubleshooting Steps
Inefficient Catalytic Cycle - Aryl chlorides are less reactive; use a higher catalyst loading (e.g., 2-5 mol%).- Employ bulky, electron-rich phosphine ligands specifically designed for C-Cl bond activation.
Base Selection - Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. The choice of base can be critical and may need optimization.
Reaction Temperature - A temperature range of 80-110°C is a good starting point. Carefully increase the temperature if the reaction is sluggish.
Substrate Issues - The free amino group on the indazole might interfere with the catalyst. Consider N-protection if other optimization strategies fail.
Solvent Effects - Anhydrous, non-protic solvents like toluene or dioxane are generally preferred.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of a 3-chloroindazole is as follows:

  • To an oven-dried reaction vessel, add the 3-chloroindazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Argon).

  • Add a degassed solvent mixture of dioxane and water (e.g., 4:1 ratio).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if necessary.

  • Heat the reaction mixture to 100°C for 15 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Note: This is a general guideline and optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

General Protocol for Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of an aryl chloride is as follows:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Purify the crude product via column chromatography.

Note: The choice of catalyst, ligand, and base is crucial for success and may require screening.

Data Presentation

Table 1: Temperature Effects on Suzuki-Miyaura Coupling of Chloro-Heterocycles

Substrate TypeCatalyst SystemTemperature (°C)Yield (%)Reference
ChloroindolesP1 (precatalyst)6091-99[3]
3-ChloroindazolePd source + Ligand100Varies[3]
Aryl ChloridesPd(OAc)₂/NiXantphosRoom Temp.>90 (avg)
3,5-Dichloro-1,2,4-thiadiazoleVariesToluene RefluxVaries[5]

Table 2: Temperature Effects on Buchwald-Hartwig Amination of Aryl Chlorides

SubstrateCatalyst SystemTemperature (°C)Yield (%)Reference
3-Chloro-5-(4-fluorophenyl)anilinePd₂(dba)₃ / XPhos80-110Varies[4]
Chlorobenzeneγ-Fe₂O₃@MBD/Pd-Co80High
5-Amino-1,2,3-triazoles(THP-Dipp)Pd(cinn)Cl120High[6][7]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Reactions start Reaction Fails (Low Yield / No Product) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base Improvement Seen reassess Reassess Substrate (Consider Protecting Groups) optimize_catalyst->reassess No Improvement success Successful Reaction optimize_base->success Yield Improves optimize_base->reassess No Improvement reassess->start Modify Strategy

Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.

References

Technical Support Center: Purification of 3-Amino-5-chloro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Amino-5-chloro-1H-indazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its derivatives.

Q1: My crude this compound product is a dark, oily residue. How can I purify it?

A1: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual starting materials. A multi-step purification approach is recommended:

  • Aqueous Wash: Begin by dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the basic amine product, which may help in removing non-basic organic impurities. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.

  • Column Chromatography: If the product is still impure, column chromatography is often effective. Due to the basic nature of the amino group, tailing on a standard silica gel column is a common issue.

  • Recrystallization: Following chromatography, recrystallization can be employed to achieve high purity.

Q2: I am observing significant tailing and poor separation during silica gel column chromatography. What can I do to improve this?

A2: Tailing is a common problem when purifying basic compounds like 3-aminoindazoles on acidic silica gel. The interaction between the basic amine and acidic silanol groups on the silica surface causes this issue. Here are several strategies to mitigate tailing:

  • Use of a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel. Alternatively, a solution of ammonia in methanol (e.g., 1-10%) can be used as part of the solvent system, especially for highly polar compounds.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives to silica gel for the purification of basic compounds.

  • Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase (C18) column chromatography may provide better separation.

Q3: What are the common impurities I should expect in the synthesis of this compound?

A3: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted Starting Materials: Such as the corresponding 2-halobenzonitrile derivative.

  • Positional Isomers: Depending on the synthetic route, other isomers of the chloro- and amino-substituted indazole may form.

  • Over-alkylation or Acylation Products: If the synthesis involves N-alkylation or acylation, di-substituted products can be a common impurity.

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

  • Hydrolysis Products: If the starting material contains an ester or amide, hydrolysis byproducts may be present.

Q4: I am having trouble getting my this compound derivative to crystallize. What should I try?

A4: If your compound oils out or fails to crystallize, several techniques can be employed:[1][2][3][4]

  • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound derivatives, common solvents to try include ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes. A binary solvent system of MeOH/H₂O has been shown to be effective for similar compounds.[5]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: Add a tiny crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.[1]

    • Concentration: If the solution is too dilute, slowly evaporate some of the solvent and allow it to cool again.[1]

    • Cooling: Cool the solution slowly. Rapid cooling can lead to the formation of small, impure crystals or an oil. If room temperature cooling does not yield crystals, try cooling in a refrigerator or an ice bath.

Q5: My purified product is still showing impurities by HPLC analysis. What are my options?

A5: If impurities persist after initial purification, consider the following:

  • Re-purification: A second pass through a chromatography column with a shallower gradient or a different solvent system may be necessary.

  • Preparative HPLC: For challenging separations, preparative HPLC can offer higher resolution and purity.

  • Recrystallization from a Different Solvent: Try recrystallizing from a different solvent system, as impurity solubility can vary significantly between solvents.

  • Salt Formation: If the impurity is not basic, you can form a salt of your amine product (e.g., hydrochloride salt) to selectively precipitate it, leaving the non-basic impurity in the solution. The free base can then be regenerated.

Data Presentation

The following tables provide representative data for the purification of this compound. Note: This data is illustrative and may vary based on specific experimental conditions.

Table 1: Comparison of Column Chromatography Conditions

EntryStationary PhaseEluent System (v/v)Purity by HPLC (%)Yield (%)Observations
1Silica GelEthyl Acetate / Hexane (1:1)8570Significant tailing observed
2Silica GelEthyl Acetate / Hexane (1:1) + 0.5% TEA9568Reduced tailing, better peak shape
3Alumina (Neutral)Ethyl Acetate / Hexane (1:2)9275Good separation, less tailing than silica
4Reversed-Phase C18Acetonitrile / Water (7:3)9760Good for polar impurities

Table 2: Recrystallization Solvent Screening

EntrySolvent SystemPurity by HPLC (%)Recovery (%)Crystal Morphology
1Ethanol98.580Needles
2Isopropanol97.885Plates
3Ethyl Acetate / Hexanes99.175Fine powder
4Methanol / Water99.570Prisms

Experimental Protocols

Protocol 1: Purification by Column Chromatography (with Basic Modifier)

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., Ethyl Acetate / Hexane 1:1 + 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the impure solid and a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Crystals should form as the solution cools. If no crystals appear, try inducing crystallization (see Q4).

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Product (Oily/Colored) Wash Aqueous Wash (Acid/Base Extraction) Crude->Wash Initial Cleanup Column Column Chromatography Wash->Column Primary Purification Analysis Purity Check (TLC/HPLC) Column->Analysis Recrystal Recrystallization Recrystal->Analysis Re-assess Purity Analysis->Recrystal <99% Pure Pure Pure Product (>99%) Analysis->Pure >99% Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions Troubleshooting Paths Problem Purification Issue Tailing Column Tailing? Problem->Tailing NoCrystals No Crystals Form? Problem->NoCrystals Impure Still Impure? Problem->Impure AddBase Add Basic Modifier (e.g., TEA) Tailing->AddBase Yes ChangePhase Change Stationary Phase (Alumina/C18) Tailing->ChangePhase Yes Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes ChangeSolvent Change Recrystallization Solvent NoCrystals->ChangeSolvent Yes Rechromatograph Re-run Column (Shallow Gradient) Impure->Rechromatograph Yes PrepHPLC Use Preparative HPLC Impure->PrepHPLC Yes

Caption: Troubleshooting decision tree for common purification challenges.

References

stability issues of 3-Amino-5-chloro-1H-indazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-5-chloro-1H-indazole under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary stability concern for this compound in acidic solutions is its susceptibility to degradation, which can lead to the formation of impurities. The indazole ring system, particularly with electron-withdrawing groups like chlorine, can be prone to ring opening under harsh acidic conditions.[1][2] The amino group can also be involved in side reactions. The rate and extent of degradation are influenced by factors such as acid concentration, temperature, and the presence of other reactive species.

Q2: At which pH range does significant degradation of this compound occur?

A2: Significant degradation is typically observed under strongly acidic conditions (pH < 2). The rate of degradation is generally accelerated at lower pH values and higher temperatures. For routine experimental work in moderately acidic buffers (pH 3-6), the compound may exhibit sufficient stability, but it is crucial to perform preliminary stability studies under your specific experimental conditions.

Q3: What are the likely degradation products of this compound in an acidic medium?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the known chemistry of indazoles, potential degradation pathways could involve protonation of the indazole nitrogens followed by nucleophilic attack by water. This could potentially lead to the opening of the pyrazole ring, possibly forming substituted 2-amino-5-chlorobenzaldehyde or related derivatives. It is also possible for the amino group to be modified or for polymerization to occur under very harsh conditions.

Q4: How can I monitor the stability of this compound during my experiment?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A suitable HPLC method should be able to separate the parent compound from any potential degradation products. It is recommended to analyze samples at various time points during your experiment to track the concentration of the parent compound and detect the emergence of any new peaks that might correspond to degradation products.

Q5: Are there any recommended storage conditions for this compound in acidic solutions?

A5: To minimize degradation in acidic solutions, it is recommended to prepare the solutions fresh and use them as soon as possible. If short-term storage is necessary, it should be done at low temperatures (e.g., 2-8 °C) and protected from light. For longer-term storage, it is advisable to store the compound as a solid in a cool, dry, and dark place and dissolve it in the acidic medium immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in the acidic reaction medium.1. Verify Stability: Perform a preliminary stability study under your specific experimental conditions (pH, temperature, duration) using an appropriate analytical method like HPLC to quantify the extent of degradation. 2. Modify Conditions: If significant degradation is observed, consider lowering the reaction temperature, reducing the exposure time to the acidic environment, or using a less harsh acidic catalyst if your protocol allows. 3. Fresh Solutions: Always use freshly prepared solutions of this compound.
Appearance of unknown peaks in chromatogram during analysis. Formation of degradation products.1. Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the unknown peaks, which can provide clues about their structure. 2. Optimize Chromatography: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent peak and the new peaks for accurate quantification.
Loss of compound potency or activity over time. Chemical degradation of the active pharmaceutical ingredient (API).1. Forced Degradation Study: Conduct a forced degradation study to understand the degradation profile of the compound under various stress conditions (acid, base, oxidation, heat, light).[5][6][7][8] This will help in identifying the conditions under which the compound is most labile. 2. Formulation Development: If developing a formulation, consider the use of stabilizing excipients or a more suitable vehicle to protect the compound from degradation.

Quantitative Data Summary

The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound under acidic conditions. These values are provided for guidance and should be confirmed experimentally. The goal of such a study is typically to achieve 5-20% degradation to ensure that degradation products can be adequately detected and resolved by the analytical method.[5][8][9]

Condition Time (hours) Temperature (°C) % Degradation (Illustrative) Major Degradation Product(s) Detected (Hypothetical)
0.1 M HCl260~ 8%Peak 1 (Retention Time: 3.5 min)
0.1 M HCl860~ 25%Peak 1 (RT: 3.5 min), Peak 2 (RT: 4.2 min)
1 M HCl240~ 15%Peak 1 (RT: 3.5 min), Minor peaks
1 M HCl840> 50%Multiple degradation peaks

Experimental Protocols

Protocol: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Stress:

    • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a parallel sample using 1 M HCl.

    • Incubate the samples at a controlled temperature (e.g., 60°C).

  • Time Points:

    • Withdraw aliquots from the stressed samples at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization:

    • Immediately after withdrawal, neutralize the acidic samples by adding an equimolar amount of NaOH. This is crucial to stop further degradation.

  • Analysis:

    • Analyze the neutralized samples by a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the relative retention times of the degradation products.

Protocol: Stability-Indicating HPLC Method (Illustrative)

Objective: To provide a starting point for the development of an HPLC method capable of separating this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

G cluster_workflow Experimental Workflow for Acid Stability Assessment prep Prepare Stock Solution of This compound stress Expose to Acidic Conditions (e.g., 0.1 M HCl, 60°C) prep->stress sample Withdraw Samples at Time Intervals stress->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: % Degradation, Degradant Peaks analyze->evaluate

Caption: Experimental Workflow for Acid Stability Assessment.

G cluster_pathway Plausible Degradation Pathway under Acidic Conditions parent This compound C₇H₆ClN₃ protonated Protonated Indazole Intermediate parent->protonated + H⁺ ring_opened Hypothetical Ring-Opened Intermediate e.g., Substituted 2-amino-5-chlorobenzaldehyde derivative protonated->ring_opened + H₂O (Ring Opening) products Further Degradation Products ring_opened->products Further Reactions

Caption: Plausible Degradation Pathway of this compound.

References

Technical Support Center: Functionalization of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of 3-Amino-5-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing a Buchwald-Hartwig amination with this compound?

A1: The most common challenges include low to no reaction yield, catalyst deactivation, and the formation of side products. The chloro-substituent on the indazole ring can be less reactive than bromo or iodo analogs, often requiring more forcing reaction conditions which can lead to catalyst decomposition.[1] Additionally, the amino group at the 3-position can potentially coordinate to the metal center of the catalyst, thereby inhibiting its activity. The purity of starting materials is also crucial, as impurities can poison the catalyst.[1]

Q2: Are there any alternative catalysts to palladium for the N-arylation of this compound?

A2: Yes, copper- and nickel-based catalytic systems are viable alternatives to palladium for C-N cross-coupling reactions. Copper-catalyzed Ullmann-type reactions have been successfully used for the N-arylation of various nitrogen-containing heterocycles, including indazoles.[2][3] Nickel catalysts are a more cost-effective option and have shown high efficiency in C-H functionalization and cross-coupling reactions of azoles.[4][5][6]

Q3: How can I improve the regioselectivity of functionalization on the this compound core?

A3: Regioselectivity can be influenced by several factors, including the choice of catalyst, ligand, solvent, and directing groups. For instance, in C-H functionalization reactions, the use of a suitable directing group can guide the catalyst to a specific position on the indazole ring. The choice of the N-protecting group on the indazole can also influence the regioselectivity of subsequent reactions.

Q4: What is the role of the base in the Buchwald-Hartwig amination of this compound and which one should I choose?

A4: The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine nucleophile and the subsequent reductive elimination step. The choice of base is highly dependent on the specific substrates and catalyst system. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used but may not be compatible with base-sensitive functional groups.[1] For substrates with sensitive functionalities, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they offer broader functional group tolerance.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed C-N Coupling

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precursor (e.g., Pd₂(dba)₃) and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed palladium catalyst which can be more stable and reliable.[1]
Inappropriate Ligand The choice of phosphine ligand is critical for the success of the reaction.[1] For challenging substrates like chloro-indazoles, bulky and electron-rich ligands such as XPhos, SPhos, or BrettPhos can enhance catalytic activity.[7] Screen a variety of ligands to find the optimal one for your specific substrate combination.
Incorrect Base The strength and solubility of the base are crucial. If using a strong base like NaOtBu is not yielding results, consider switching to Cs₂CO₃ or K₃PO₄, which can be more effective in some cases.[1]
Low Reaction Temperature Chloro-substrates often require higher reaction temperatures (e.g., 100-120 °C) to facilitate oxidative addition.[1] Gradually increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures.
Solvent Effects The reaction solvent can significantly impact solubility and reaction rates. Toluene and dioxane are common choices.[1] Ensure the solvent is anhydrous and degassed.
Oxygen Sensitivity Palladium(0) catalysts are sensitive to oxygen.[8] Ensure the reaction is set up and run under a strictly inert atmosphere (argon or nitrogen).
Issue 2: Formation of Side Products

Possible Side Reactions and Mitigation Strategies:

Side Reaction Mitigation Strategy
Hydrodehalogenation This side reaction, where the chloro group is replaced by hydrogen, can compete with the desired C-N coupling. Using a less sterically hindered ligand or a milder base might reduce this side reaction.
Homocoupling of Amine This can occur at high temperatures. Lowering the reaction temperature or using a more active catalyst that allows for shorter reaction times can minimize this.
Reaction at the Indazole N-H If the indazole nitrogen is unprotected, arylation can occur at this position. Protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can prevent this side reaction.

Alternative Catalyst Protocols

For challenging substrates where palladium catalysts may be ineffective or lead to undesirable side reactions, copper and nickel catalysts offer promising alternatives.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

Copper-catalyzed N-arylation is a classic and effective method for forming C-N bonds with indazoles.

Representative Experimental Protocol:

  • To a reaction vessel, add CuI (5-10 mol%), the this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a suitable ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (10-20 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Add a high-boiling point polar aprotic solvent such as DMF or DMSO.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 110-140 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.

Nickel-Catalyzed C-H Arylation

Nickel catalysis provides a cost-effective and powerful method for direct C-H functionalization.

Representative Experimental Protocol:

  • In a glovebox, charge a reaction tube with a nickel precursor such as Ni(OTf)₂ or Ni(cod)₂ (5-10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10-20 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).

  • Add the this compound (1.0 equiv.) and the aryl halide (1.5 equiv.).

  • Add an anhydrous, degassed solvent (e.g., t-amyl alcohol or dioxane).

  • Seal the tube and heat the reaction mixture to 100-130 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, and work up as described for the copper-catalyzed reaction.

  • Purify the product by column chromatography.

Note: This is a general protocol and may require optimization for specific substrates.[4][6]

Quantitative Data Summary

The following table summarizes representative yields for C-N coupling reactions on indazole scaffolds using different catalytic systems. Note that yields can vary significantly based on the specific substrates and reaction conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10070-95[9]
CuI1,10-PhenanthrolineK₂CO₃DMF12060-85[2]
Ni(OTf)₂dcypeK₃PO₄t-amylOH11065-90[4][6]

dcype = 1,2-bis(dicyclohexylphosphino)ethane

Visualizing Experimental Workflows and Logic

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Optimization Start Start Substrates Prepare this compound and Coupling Partner Start->Substrates Reagents Prepare Catalysts (Pd, Cu, Ni), Ligands, Bases, and Solvents Substrates->Reagents Setup Set up Parallel Reactions (Inert Atmosphere) Reagents->Setup Conditions Vary Catalyst, Ligand, Base, Solvent, and Temperature Setup->Conditions Monitor Monitor Reactions by TLC/LC-MS Conditions->Monitor Workup Quench and Workup Reactions Monitor->Workup Analyze Analyze Yield and Purity (NMR, LC-MS) Workup->Analyze Optimize Identify Optimal Conditions and Scale-Up Analyze->Optimize End End Optimize->End troubleshooting_tree Low_Yield Low Yield or No Reaction Check_Catalyst Is the catalyst/ligand active and handled properly? Low_Yield->Check_Catalyst Action_Catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. Check_Catalyst->Action_Catalyst No Check_Conditions Are the reaction conditions appropriate? Check_Catalyst->Check_Conditions Yes Yes_Catalyst Yes No_Catalyst No Action_Catalyst->Check_Conditions Action_Conditions Increase temperature. Change solvent. Check_Conditions->Action_Conditions No Check_Reagents Are the base and other reagents suitable? Check_Conditions->Check_Reagents Yes Yes_Conditions Yes No_Conditions No Action_Conditions->Check_Reagents Action_Reagents Screen different bases (e.g., Cs2CO3, K3PO4). Check purity of starting materials. Check_Reagents->Action_Reagents No Consider_Alternative Consider alternative catalyst system (Cu, Ni). Check_Reagents->Consider_Alternative Yes Yes_Reagents Yes No_Reagents No Action_Reagents->Consider_Alternative

References

Technical Support Center: Functionalization of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-5-chloro-1H-indazole. The following sections address common regioselectivity issues encountered during N-alkylation, N-acylation, and cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of functionalization on the this compound core?

The primary sites for functionalization are the two nitrogen atoms of the indazole ring, N1 and N2. The exocyclic amino group at the 3-position can also be functionalized, but N-functionalization of the indazole core is more common for modulating the pharmacological properties of indazole-based compounds. Regioselectivity between N1 and N2 is a significant challenge due to the tautomeric nature of the indazole ring. The 1H-tautomer is generally more thermodynamically stable.

Q2: What are the key factors influencing N1 versus N2 regioselectivity in N-alkylation?

The outcome of N-alkylation is a delicate balance of several factors:

  • Base and Solvent System: This is a critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[1][2]

  • Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position. The 3-amino group on your substrate is relatively small and may not provide significant steric hindrance.

  • Electronic Effects: The electronic nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, particularly at the C7 position, have been shown to direct alkylation to the N2-position.[1][2] The 5-chloro group on your substrate is electron-withdrawing, which could influence the N1/N2 ratio.

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. N1-substituted indazoles are often the thermodynamically more stable products.

Q3: Which conditions generally favor N1-acylation?

Regioselective N-acylation of indazoles typically favors the N1-substituted product. This is often attributed to the thermodynamic stability of the N1-acylindazole, which can be formed via isomerization of the kinetically formed N2-acylindazole.

Q4: Can I selectively functionalize the exocyclic amino group?

Yes, under certain conditions, the 3-amino group can be selectively functionalized. This typically involves reactions like amide bond formation (acylation) or reductive amination. The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens will depend on the specific reaction conditions, particularly the pH.

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a mixture of N1 and N2 isomers with poor selectivity.

This is a common issue. Here’s a step-by-step guide to troubleshoot and optimize for your desired regioisomer:

Troubleshooting Workflow for N-Alkylation

cluster_base_solvent Base/Solvent Optimization cluster_sterics Steric Considerations cluster_temperature Temperature Control cluster_electrophile Electrophile Modification start Low N1/N2 Selectivity base_solvent Modify Base/Solvent System start->base_solvent Primary Approach sterics Consider Steric Effects base_solvent->sterics If still unselective nah_thf NaH in THF (Favors N1) base_solvent->nah_thf k2co3_dmf K2CO3 in DMF (Often gives mixtures) base_solvent->k2co3_dmf cs2co3_dmf Cs2CO3 in DMF (Can favor N1) base_solvent->cs2co3_dmf temperature Adjust Reaction Temperature sterics->temperature Fine-tuning bulky_electrophile Use a bulkier alkylating agent sterics->bulky_electrophile electrophile Change Electrophile temperature->electrophile Alternative Strategy lower_temp Lower temperature (Kinetic control - may favor N2) temperature->lower_temp higher_temp Higher temperature (Thermodynamic control - may favor N1) temperature->higher_temp mitsunobu Mitsunobu Reaction (Often favors N2) electrophile->mitsunobu

Caption: Troubleshooting workflow for regioselectivity in N-alkylation.

Solutions:

  • For N1-Selectivity:

    • Recommended Starting Conditions: Use sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) at 0 °C to room temperature. This combination is widely reported to give high N1 selectivity for a range of indazoles.

    • Alternative Bases: If NaH is not effective, consider other strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA).

    • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) with carbonate bases (e.g., K₂CO₃, Cs₂CO₃) often lead to mixtures, but cesium carbonate has been reported to favor N1 in some cases.

  • For N2-Selectivity:

    • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and a dialkyl azodicarboxylate) is known to favor the N2-alkylation of indazoles.

    • Kinetic Control: Reactions at lower temperatures with less reactive alkylating agents might favor the kinetically preferred N2-product.

Problem: My N-acylation reaction is giving low yields or side products.

Solutions:

  • Choice of Acylating Agent:

    • Acyl Halides: These are highly reactive and may require a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the resulting acid. The reaction is typically run at low temperatures (e.g., 0 °C) to control reactivity.

    • Acid Anhydrides: These are less reactive than acyl halides and may require heating or a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

  • Reaction with the 3-Amino Group:

    • It is possible to get di-acylation on both a ring nitrogen and the exocyclic amino group. To favor N-acylation of the indazole ring, consider protecting the 3-amino group first (e.g., as a Boc-carbamate).

Quantitative Data Summary

The following tables summarize reported regioselectivity for N-alkylation of various substituted indazoles. Note that these are for analogous systems, and optimization for this compound is necessary.

Table 1: Effect of Base and Solvent on N1:N2 Ratio for a Model Indazole

BaseSolventTemperature (°C)N1:N2 Ratio
NaHTHF0 to 50>99:1
Cs₂CO₃DMFrt1.9:1
K₂CO₃DMFrt1.5:1
Na₂CO₃DMFrt1.5:1
- (Mitsunobu)THF0 to rt1:2.5

Data adapted from studies on various substituted indazoles and may not be directly transferable.

Table 2: Effect of C3-Substituent on N1-Selectivity (NaH in THF)

C3-SubstituentN1:N2 Ratio
-H1:1.3
-CH₃4.4:1
-Ph8.0:1
-C(CH₃)₃>99:1
-CO₂Me>99:1

Data suggests that sterically bulky or electron-withdrawing groups at C3 can significantly enhance N1-selectivity under these conditions.

Experimental Protocols

The following are general protocols that serve as a starting point. They must be optimized for this compound.

Protocol 1: General Procedure for N1-Alkylation (NaH/THF)

Reaction Scheme:

indazole This compound na_thf 1. NaH, THF, 0 °C 2. R-X, 0 °C to rt indazole->na_thf alkyl_halide R-X alkyl_halide->na_thf product_n1 1-Alkyl-3-amino-5-chloro-1H-indazole na_thf->product_n1 Major product_n2 2-Alkyl-3-amino-5-chloro-1H-indazole na_thf->product_n2 Minor

Caption: General scheme for N1-alkylation.

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: General Procedure for N-Acylation

Reaction Scheme:

indazole This compound base_solvent Pyridine, DCM, 0 °C indazole->base_solvent acyl_chloride RCOCl acyl_chloride->base_solvent product 1-Acyl-3-amino-5-chloro-1H-indazole base_solvent->product

Caption: General scheme for N-acylation.

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent in a flask under an inert atmosphere.

  • Add a base such as pyridine or triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Disclaimer: The provided protocols and troubleshooting advice are based on general principles of indazole chemistry. The specific substitution pattern of this compound may alter the reactivity and regioselectivity. Experimental validation and optimization are crucial for achieving the desired outcome.

References

Technical Support Center: Synthesis of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-chloro-1H-indazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between 2,5-dichlorobenzonitrile and hydrazine hydrate may not have gone to completion.

    • Solution: Ensure the reaction temperature is adequately maintained, as the cyclization often requires elevated temperatures (e.g., reflux). Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Suboptimal Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield.

    • Solution: While various solvents can be used for the synthesis of 3-aminoindazoles, polar solvents like n-butanol, ethanol, or isopropanol are often employed.[1] The reaction time should be optimized to ensure maximum conversion without significant decomposition.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.

    • Solution: Carefully optimize the work-up procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the product in the aqueous phase. When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

Issue 2: Presence of Significant Impurities in the Final Product

Q2: My final product shows significant impurities after synthesis. What are the likely impurities and how can I remove them?

A2: The most common impurity in the synthesis of this compound from 2,5-dichlorobenzonitrile is the formation of a regioisomer, 3-Amino-7-chloro-1H-indazole. Other potential impurities include unreacted starting materials and by-products.

  • Regioisomeric Impurity: The reaction of hydrazine with 2,5-dichlorobenzonitrile can lead to the formation of two possible isomers due to the two chlorine atoms available for nucleophilic substitution.

    • Identification: The presence of the 3-Amino-7-chloro-1H-indazole isomer can be confirmed by analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

    • Removal:

      • Recrystallization: This is often the most effective method for removing the regioisomeric impurity on a larger scale. A binary solvent system, such as methanol/water, has been shown to be effective in purifying a similar compound, 7-Bromo-4-chloro-1H-indazol-3-amine, by selectively crystallizing the desired isomer.[2]

      • Column Chromatography: For smaller scales or when high purity is required, silica gel column chromatography can be employed to separate the isomers. A solvent system of ethyl acetate in hexane is a common choice for purifying indazole derivatives.[3]

  • Unreacted Starting Material: The presence of 2,5-dichlorobenzonitrile indicates an incomplete reaction.

    • Removal: Unreacted starting material can often be removed by recrystallization, as its solubility profile is typically different from the product.

Issue 3: Difficulty in Purifying the Crude Product

Q3: I am struggling to achieve high purity of this compound even after attempting purification. What can I do?

A3: Achieving high purity can be challenging, especially with the presence of the regioisomeric impurity. Here are some advanced purification strategies:

  • Optimize Recrystallization Solvent System: A single solvent may not be sufficient. Experiment with different solvent mixtures and ratios to find the optimal conditions for selective crystallization of the desired product.

  • Multi-Step Purification: A combination of purification techniques may be necessary. For instance, an initial recrystallization to remove the bulk of the impurities can be followed by column chromatography for fine purification.

  • Derivative Formation: In some cases, it may be beneficial to derivatize the mixture (e.g., by protecting the amino group), separate the derivatized isomers which may have different physical properties, and then deprotect to obtain the pure desired product.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound?

A4: The most common and direct synthetic route involves the reaction of 2,5-dichlorobenzonitrile with hydrazine hydrate.[2] This is a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Q5: How is the formation of the regioisomeric impurity, 3-Amino-7-chloro-1H-indazole, explained?

A5: The formation of the 3-Amino-7-chloro-1H-indazole regioisomer occurs because the initial nucleophilic attack of hydrazine can happen at either the C2 or C6 position of the 2,5-dichlorobenzonitrile ring, both of which are activated by the electron-withdrawing nitrile group. Subsequent cyclization then leads to the formation of the two different isomers.

Q6: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A6:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress to track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of the reaction mixture and for determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic acid or phosphoric acid) is a common setup.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify the components of the reaction mixture, including the desired product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities if their signals are well-resolved.

Data Presentation

Table 1: Purity of a Related Compound (7-Bromo-4-chloro-1H-indazol-3-amine) Before and After Recrystallization

StagePurity (A% by GCMS)
Crude Product (mixture of regioisomers)70:30 (desired:undesired)
After Recrystallization (MeOH/H₂O)96-98

Data adapted from a study on a structurally similar compound, highlighting the effectiveness of recrystallization in removing regioisomeric impurities.[2]

Experimental Protocols

Key Experiment: Synthesis of 3-Amino-1H-indazole Derivatives from o-Halobenzonitriles

This protocol is a general representation of the synthesis of 3-aminoindazoles and can be adapted for this compound.

Materials:

  • 2,5-Dichlorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • n-Butanol (or other suitable solvent)

Procedure:

  • To a solution of 2,5-dichlorobenzonitrile in n-butanol, add hydrazine hydrate.

  • Heat the reaction mixture to reflux and maintain for a specified period (e.g., 20 minutes to several hours), monitoring the reaction by TLC.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Key Experiment: Purification by Recrystallization

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Deionized Water (H₂O)

Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol.

  • Slowly add hot water to the solution until turbidity is observed.

  • Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by filtration, wash with a cold methanol/water mixture, and dry under vacuum.

This protocol is based on a successful purification of a similar compound and may require optimization for this compound.[2]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting & Purification start Start: 2,5-Dichlorobenzonitrile + Hydrazine Hydrate reaction Reaction in Solvent (e.g., n-Butanol, reflux) start->reaction crude_product Crude Product Mixture: - this compound - 3-Amino-7-chloro-1H-indazole - Unreacted Starting Material reaction->crude_product analysis Purity Analysis (HPLC, TLC, GC-MS) crude_product->analysis purification Purification Method analysis->purification Purity < desired? recrystallization Recrystallization (e.g., MeOH/H₂O) purification->recrystallization Scalable chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) purification->chromatography High Purity check_purity Purity Check (>99%) recrystallization->check_purity chromatography->check_purity pure_product Pure this compound check_purity->pure_product Yes fail Impure Product check_purity->fail No fail->purification Re-purify

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Amino-5-chloro-1H-indazole and 3-amino-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides a comparative overview of the biological activities of 3-Amino-5-chloro-1H-indazole and its parent compound, 3-amino-1H-indazole. While direct, head-to-head comparative studies are limited, this document synthesizes available information on their known biological profiles, particularly in the context of kinase inhibition, and outlines relevant experimental protocols.

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities. The 3-amino-1H-indazole core, in particular, has been identified as a privileged structure, frequently utilized in the design of potent kinase inhibitors for therapeutic areas such as oncology. The introduction of a chlorine atom at the 5-position of the indazole ring, creating this compound, is a common strategy to modulate the compound's physicochemical properties and biological activity.

General Biological Activity

Both 3-amino-1H-indazole and its 5-chloro derivative are recognized as important pharmacophores. The 3-amino group plays a crucial role in forming hydrogen bonds with the hinge region of protein kinases, a key interaction for potent inhibition. The indazole ring itself provides a scaffold that can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of 3-amino-1H-indazole have been extensively studied as inhibitors of various protein kinases, including but not limited to:

  • Receptor Tyrosine Kinases (RTKs): such as VEGFR, PDGFR, and FLT3, which are critical in angiogenesis and tumor cell proliferation.

  • Non-Receptor Tyrosine Kinases: such as BCR-Abl, a key driver in chronic myeloid leukemia.

  • Serine/Threonine Kinases: involved in various signaling pathways controlling cell cycle, apoptosis, and inflammation.

While specific data for the unsubstituted 3-amino-1H-indazole is often embedded in studies of its more complex derivatives, it is the foundational structure for many potent inhibitors. For instance, derivatives of 3-amino-1H-indazole have demonstrated the ability to inhibit the proliferation of various cancer cell lines at micromolar to nanomolar concentrations.[1][2][3]

The introduction of a chlorine atom at the 5-position is anticipated to influence the molecule's electronic properties, lipophilicity, and metabolic stability. Halogen atoms, like chlorine, can engage in halogen bonding, an interaction that can enhance binding affinity to a biological target. Furthermore, the chloro-substitution can block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile. Studies on related 3-chloro-indazole derivatives have shown activities such as antileishmanial effects.[4]

Comparative Data Summary

However, based on general principles of medicinal chemistry and structure-activity relationship (SAR) studies of related indazole series, the 5-chloro substitution would be expected to modulate the activity profile. The precise impact—whether it enhances or diminishes activity against a specific target—would need to be determined empirically through direct testing.

Experimental Protocols

To facilitate the direct comparison of these and other indazole derivatives, the following experimental protocols are commonly employed in the field.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is a widely used method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production.

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate for the kinase, ATP, and the test compound at various concentrations.

  • ADP-Glo™ Reagent Addition: After incubation, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: A second reagent is added to convert the ADP produced into ATP and then uses this newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

Signaling Pathways

The 3-amino-1H-indazole scaffold is a versatile kinase inhibitor template that can be adapted to target various signaling pathways implicated in cancer and other diseases. The specific pathway inhibited depends on the kinase selectivity profile of the particular derivative.

Below is a generalized representation of a kinase signaling pathway that can be targeted by 3-amino-1H-indazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Ligand Growth Factor Ligand->RTK Inhibitor 3-Amino-1H-Indazole Derivative Inhibitor->RTK

Caption: A simplified representation of the MAPK signaling pathway, a common target for 3-amino-1H-indazole-based kinase inhibitors.

Conclusion

Both this compound and 3-amino-1H-indazole serve as critical starting points for the development of potent kinase inhibitors. While the core 3-amino-1H-indazole structure provides the essential kinase hinge-binding interactions, the addition of a chlorine atom at the 5-position is a strategic modification to potentially enhance binding affinity, selectivity, and pharmacokinetic properties. To definitively ascertain the comparative activity of these two specific molecules, direct experimental evaluation using standardized protocols is necessary. Future research focusing on the systematic structure-activity relationship of substitutions on the 3-amino-1H-indazole scaffold will be invaluable for the rational design of next-generation therapeutics.

References

Indazole Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors, leading to several clinically approved drugs for the treatment of cancer and other diseases.[1][2][3][4] This guide provides a comparative overview of the kinase inhibition profiles of various indazole derivatives, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Comparative Kinase Inhibition Profiles

The inhibitory activity of different indazole derivatives against a panel of kinases is summarized below. The data, presented as IC50 values (the concentration required for 50% inhibition), highlights the diverse selectivity profiles achievable through modification of the core indazole structure.

Indazole DerivativeTarget KinaseIC50 (nM)Compound Class/Notes
Axitinib VEGFR10.1Multi-kinase inhibitor[2]
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK44.2 (Ki)Potent PLK4 inhibitor[5]
Pazopanib VEGFR-230Indazole-pyrimidine based[1]
Entrectinib ALK123-aminoindazole derivative[6]
Compound 109 EGFR (T790M)5.3Structure-guided design[6]
EGFR8.3
Compound 99 FGFR12.96-(3-methoxyphenyl)-1H-indazol-3-amine derivative[6]
Compound 14d FGFR15.5Phenyl-substituted indazole[1]
Compound 14c FGFR19.8Phenyl-substituted indazole[1]
Compound 82a Pim-10.4Pan-Pim kinase inhibitor[6]
Pim-21.1
Pim-30.4
Compound C05 PLK4- (87.45% inhibition at 500 nM)Selective PLK4 inhibitor[2][5]
PLK1- (15.32% inhibition at 500 nM)
Aurora A- (31.45% inhibition at 500 nM)
Compound 7mb TrkA1.63-vinylindazole derivative[7]
TrkB2.9
TrkC2.0

Key Signaling Pathways

Indazole derivatives achieve their therapeutic effects by inhibiting kinases involved in critical cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR, EGFR) RAS RAS RTK->RAS RAF RAF (e.g., CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Indazole Indazole Derivatives Indazole->RTK Indazole->RAF Cell_Cycle_Regulation PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome G1_S G1-S Transition Centrosome->G1_S Mitotic Spindle Formation CellCycle Cell Cycle Progression G1_S->CellCycle CDK2 CDK2/Cyclin A CDK2->G1_S Indazole Indazole Derivatives (e.g., C05) Indazole->PLK4 Indazole->CDK2 Experimental_Workflow Start Start: Indazole Derivative Synthesis HTS High-Throughput Screening (e.g., In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Hit_ID->Start Inactive SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR Iterate Selectivity Selectivity Profiling (Kinase Panel) Lead_Opt->Selectivity Optimized Lead Cellular Cellular Assays (e.g., Western Blot) Selectivity->Cellular In_Vivo In Vivo Efficacy (Xenograft Models) Cellular->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

A Comparative Guide to the Structural Confirmation of 3-Amino-5-chloro-1H-indazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of modern drug discovery and development. For scaffolds of high medicinal interest, such as 3-amino-5-chloro-1H-indazole, a thorough understanding of its reactivity and the precise characterization of its derivatives are paramount. This guide provides a comparative analysis of common reaction products of this compound, focusing on the structural confirmation of these products through established spectroscopic and analytical techniques. Detailed experimental protocols and comparative data are presented to aid researchers in their synthetic and characterization endeavors.

Comparing Reaction Products of this compound

The this compound core offers multiple reactive sites, primarily the amino group at the C3 position and the potential for substitution at the N1 position of the indazole ring. Furthermore, the chlorine atom at the C5 position can be a site for cross-coupling reactions. This allows for the synthesis of a diverse range of derivatives, including acylated, alkylated, and arylated compounds. The structural confirmation of these products relies on a combination of techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy being the most pivotal.

Below is a comparative summary of the expected analytical and spectroscopic data for representative reaction products of this compound.

Product Class Reaction Type Expected Yield (%) Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm) Expected [M+H]⁺ (m/z)
N-Acyl Derivative Acylation60-90Amide N-H (singlet, ~10-12), Indazole N-H (broad singlet, >12), Aromatic protons (multiplets, 7-8), Acetyl CH₃ (singlet, ~2.2)Carbonyl C=O (~168-172), Indazole carbons (110-150)210.03
N-Alkyl Derivative N-Alkylation50-80Indazole N-H (absent if N1-alkylated), Aromatic protons (multiplets, 7-8), Alkyl group protons (characteristic shifts)Indazole carbons (110-150), Alkyl group carbons (characteristic shifts)Varies with alkyl group
C5-Aryl Derivative Suzuki Coupling70-95Indazole N-H (broad singlet, >12), Aromatic protons on indazole and new aryl ring (multiplets, 7-8.5)Indazole and Aryl carbons (110-150)Varies with aryl group

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and the accurate interpretation of analytical data.

General Procedure for N-Acylation of this compound

To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, a base like triethylamine or pyridine (1.2 equivalents) is added. The mixture is stirred at room temperature, and the acylating agent, for instance, acetic anhydride or benzoyl chloride (1.1 equivalents), is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acylated derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling at the C5-Position

In a reaction vessel, this compound (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 equivalents), and a base, typically sodium carbonate or potassium phosphate (2-3 equivalents), are combined. A mixture of a solvent like 1,4-dioxane and water (e.g., 4:1 v/v) is added. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to a temperature ranging from 80 to 110 °C for several hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to yield the C5-arylated product.[1]

Structural Confirmation Techniques

The unambiguous structural confirmation of the synthesized derivatives is achieved through a combination of modern analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[1] ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Key diagnostic signals include the downfield shift of the amide proton in acylated products and the disappearance of the C5-H signal upon successful Suzuki coupling.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass-to-charge ratio of the molecular ion.[1]

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. For instance, the appearance of a strong absorption band around 1650-1700 cm⁻¹ is indicative of a carbonyl group in acylated derivatives.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in the synthesis and characterization of this compound derivatives, the following diagrams illustrate a typical reaction pathway and an experimental workflow.

Reaction_Pathway This compound This compound N-Acylated Product N-Acylated Product This compound->N-Acylated Product Acylation C5-Arylated Product C5-Arylated Product This compound->C5-Arylated Product Suzuki Coupling Acylating Agent Acylating Agent Acylating Agent->N-Acylated Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->C5-Arylated Product Pd Catalyst / Base Pd Catalyst / Base Pd Catalyst / Base->C5-Arylated Product

Caption: Synthetic routes to N-acylated and C5-arylated derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Structural Confirmation Reactants Reactants Reaction Reaction Reactants->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification NMR NMR Workup & Purification->NMR MS MS Workup & Purification->MS IR IR Workup & Purification->IR Data Analysis Data Analysis NMR->Data Analysis MS->Data Analysis IR->Data Analysis Structure Confirmed Structure Confirmed Data Analysis->Structure Confirmed

Caption: Workflow for synthesis and structural confirmation.

Logical_Comparison cluster_products Reaction Products cluster_confirmation Key Confirmation Data Starting Material This compound Acylated Product Acylated Product Starting Material->Acylated Product Acylation (Amide bond formation) Alkylated Product Alkylated Product Starting Material->Alkylated Product Alkylation (N-C bond formation) Arylated Product Arylated Product Starting Material->Arylated Product Suzuki Coupling (C-C bond formation) Acyl_Data ¹H NMR: Amide N-H signal IR: C=O stretch Acylated Product->Acyl_Data Alkyl_Data ¹H NMR: New alkyl signals MS: Increased M+ peak Alkylated Product->Alkyl_Data Aryl_Data ¹H NMR: Additional aromatic signals ¹³C NMR: New aryl C signals Arylated Product->Aryl_Data

Caption: Comparison of reaction types and key analytical data.

References

A Comparative Guide to the Analytical Characterization of 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize 3-Amino-5-chloro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in the development of therapeutic agents, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This document outlines the primary analytical techniques, presents comparative data with related indazole derivatives, and provides standardized experimental protocols.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of this compound and its analogues are primarily achieved through a combination of spectroscopic and chromatographic techniques. These methods provide complementary information, leading to a comprehensive characterization of the molecule. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Comparative Spectral Data

The following tables summarize key analytical data for this compound and related compounds to provide a comparative perspective.

Table 1: Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the predicted monoisotopic mass is 167.02502 Da. The predicted adducts are useful for identification in ESI-MS.

CompoundMolecular FormulaAdductPredicted m/zSource
This compoundC₇H₆ClN₃[M+H]⁺168.03230[PubChem][1]
[M+Na]⁺190.01424[PubChem][1]
[M-H]⁻166.01774[PubChem][1]
5-Iodo-3-phenyl-1H-indazoleC₁₃H₉IN₂[M+H]⁺320.9883[RSC][2]
Ethyl 3-phenyl-1H-indazole-6-carboxylateC₁₆H₁₄N₂O₂[M+H]⁺267.1128[RSC][2]

Table 2: ¹H NMR Spectral Data of Substituted Indazoles (in DMSO-d₆)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityJ (Hz)Source
1H-IndazoleH-38.08d-[ChemicalBook][3]
H-47.77d8.12[ChemicalBook][3]
H-57.11t6.89[ChemicalBook][3]
H-67.35t8.46[ChemicalBook][3]
H-77.55d1.11[ChemicalBook][3]
NH13.04s-[ChemicalBook][3]
3-Ethoxycarbonyl-1H-indazoleH-48.06d7.8[Wiley-VCH][4]
H-77.65d8.4[Wiley-VCH][4]
H-57.44m-[Wiley-VCH][4]
H-67.30m-[Wiley-VCH][4]
NH13.91bs-[Wiley-VCH][4]

Table 3: ¹³C NMR Spectral Data of Substituted Indazoles (in DMSO-d₆)

Similar to the ¹H NMR data, experimental ¹³C NMR data for the target compound is scarce. The table below provides comparative data from related structures. The carbon atoms of the indazole ring typically resonate in the range of 110-150 ppm.

CompoundCarbon AssignmentChemical Shift (δ, ppm)Source
3-Ethoxycarbonyl-1H-indazoleC-7a140.93[Wiley-VCH][4]
C-3135.20[Wiley-VCH][4]
C-6126.64[Wiley-VCH][4]
C-5122.83[Wiley-VCH][4]
C-4122.16[Wiley-VCH][4]
C-3a121.04[Wiley-VCH][4]
C-7111.09[Wiley-VCH][4]
5-Chloro-3-phenyl-1H-indazole (in CDCl₃)C-7a145.36[RSC][2]
C-3a140.04[RSC][2]
C-ipso (phenyl)132.78[RSC][2]
C-para (phenyl)129.07[RSC][2]
C-ortho (phenyl)128.53[RSC][2]
C-meta (phenyl)127.63[RSC][2]
C-5127.11[RSC][2]
C-4121.80[RSC][2]
C-6120.35[RSC][2]
C-7111.35[RSC][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical results. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms.

  • Instrumentation: A 300 MHz or higher NMR spectrometer (e.g., Bruker Avance).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are reported in parts per million (ppm) relative to TMS.[4][5]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the molecular formula and structure.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample (e-g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution is then infused directly into the mass spectrometer or introduced via an HPLC system.

  • ESI-MS Acquisition:

    • Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 600-800 L/hr, and source temperature of 120-150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan before scanning the sample.

  • Data Analysis: Identify characteristic absorption bands for functional groups. For this compound, key vibrations would include N-H stretching (amine and indazole), C-H stretching (aromatic), C=C stretching (aromatic), and C-Cl stretching. For example, N-H stretching bands for amino groups are typically observed in the 3300-3500 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and for quantitative analysis.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase column).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The separation is often achieved using a gradient elution.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient could be starting with 5-10% B, increasing to 90-95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: The purity is determined by the peak area percentage of the main component in the chromatogram.

Visualizing the Analytical Workflow

The characterization of a newly synthesized compound like this compound follows a logical workflow to confirm its structure and purity.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_confirmation Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) purification->ms nmr NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) purification->nmr ir IR Spectroscopy - Functional Groups purification->ir hplc HPLC - Purity Assessment - Quantitative Analysis purification->hplc confirmation Structure & Purity Confirmed ms->confirmation nmr->confirmation ir->confirmation hplc->confirmation

Caption: Experimental workflow for the synthesis and analytical characterization of this compound.

This comprehensive approach, combining multiple analytical techniques, is essential for the robust characterization of this compound, ensuring its suitability for further research and development in the pharmaceutical industry. The provided comparative data and protocols serve as a valuable resource for scientists engaged in the synthesis and analysis of novel indazole derivatives.

References

A Comparative Guide to the Biological Efficacy of 3-Amino-5-chloro-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, 3-amino-1H-indazoles have emerged as a particularly promising class of compounds, demonstrating significant potential as kinase inhibitors for cancer therapy. This guide provides a comparative overview of the biological efficacy of 3-amino-1H-indazole analogs, with a specific focus on the contributions of the 5-chloro substitution. We will delve into their antiproliferative activities, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Performance Comparison of 3-Amino-1H-indazole Analogs

The biological activity of 3-amino-1H-indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. These modifications can impact the compound's binding affinity to target proteins, selectivity, and pharmacokinetic properties. While extensive data is available for a range of substituted analogs, direct comparative studies focusing on the 5-chloro substitution are less common. However, by examining the structure-activity relationships (SAR) of related compounds, we can infer the potential impact of this specific modification.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of 3-amino-1H-indazole analogs across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the cytotoxic potential of these compounds.

Compound/AnalogSubstitutionTarget Cancer Cell LineIC50 (µM)Reference
Compound 6o 5-(substituted phenyl), N-piperazineK562 (Chronic Myeloid Leukemia)5.15[1]
A549 (Lung)>10[1]
PC-3 (Prostate)>10[1]
HepG2 (Liver)>10[1]
Compound 1c N-phenyl-1-carboxamideK562 (Leukemia)0.041-33.6 (Mean: 1.90)[2]
ABT-869 3-aminoindazole-ureaMultiple (e.g., VEGFR2, FLT3)See Kinase Inhibition Table[3]
AKE-72 4-ethynyl-N-(substituted phenyl)benzamideK-562 (Leukemia)<0.01 (GI50)[4]

Note: The table showcases the activity of various 3-amino-1H-indazole analogs. Direct IC50 values for 3-amino-5-chloro-1H-indazole analogs were not prominently available in the reviewed literature, highlighting a potential area for future research. The diverse substitutions demonstrate the broad structural space and therapeutic potential of this scaffold.

Kinase Inhibition Profile

A primary mechanism through which 3-amino-1H-indazole analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] The 3-amino group often serves as a key hinge-binding motif within the ATP-binding pocket of kinases.

Compound/AnalogTarget KinaseIC50 (nM)Reference
AKE-72 BCR-ABL (wild-type)<0.5[4]
BCR-ABL (T315I mutant)9[4]
Axitinib VEGFR10.1 - 1.2[5]
Pazopanib VEGFRs, PDGFRs, etc.Varies[3]
3-ethynyl-1H-indazole (Cpd 10) PI3Kα361[6]
PDK1>10,000[6]
mTOR1,810[6]

Note: The data illustrates the potent and often selective kinase inhibitory activity of 3-amino-1H-indazole derivatives. The specific kinases targeted can be modulated by the substitution pattern on the indazole ring.

Mechanism of Action

The anticancer activity of 3-amino-1H-indazole analogs is not solely dependent on their antiproliferative effects but also on their ability to induce programmed cell death (apoptosis) and disrupt the cell cycle in cancer cells.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many 3-amino-1H-indazole derivatives have been shown to induce apoptosis, often through the modulation of the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[7][8][9]

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. For instance, some analogs have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[10]

Signaling Pathway Modulation

A key signaling pathway frequently targeted by 3-amino-1H-indazole analogs is the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism and is often hyperactivated in various cancers.[11][12][13] By inhibiting key kinases within this pathway, such as PI3K and mTOR, these compounds can effectively shut down these pro-survival signals in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Growth Cell Growth & Proliferation mTORC1->Growth Indazole 3-Amino-1H-indazole Analog Indazole->PI3K inhibits Indazole->mTORC1 inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by 3-amino-1H-indazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the biological efficacy of 3-amino-1H-indazole analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the 3-amino-1H-indazole analogs (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add indazole analogs at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Experimental workflow for the MTT assay.
Apoptosis Analysis: Western Blotting for Bax and Bcl-2

Western blotting is a technique used to detect specific proteins in a sample. To assess apoptosis, the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins can be quantified.

Protocol:

  • Cell Lysis: After treating cancer cells with the indazole analogs, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates (20-40 µg per lane) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][8][9]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry allows for the analysis of the cell cycle distribution of a population of cells based on their DNA content.

Protocol:

  • Cell Harvesting: Following treatment with the indazole analogs, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the data using appropriate software to generate histograms and determine the percentage of cells in each phase of the cell cycle.

Conclusion

3-Amino-1H-indazole analogs represent a highly promising class of compounds in the field of cancer drug discovery. Their potent antiproliferative and pro-apoptotic activities, primarily driven by the inhibition of key protein kinases, underscore their therapeutic potential. While this guide provides a comparative overview based on available data, the specific biological efficacy of this compound analogs warrants further dedicated investigation to fully elucidate their potential and optimize their development as novel anticancer agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct such comparative studies and further explore the therapeutic utility of this important chemical scaffold.

References

A Comparative Guide to Alternative Scaffolds for Kinase Inhibitors Beyond the 3-Aminoindazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold has proven to be a privileged structure in the development of kinase inhibitors, forming the core of numerous clinical candidates and approved drugs. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site has made it a popular choice for inhibitor design. However, the quest for novel intellectual property, improved selectivity, and diverse pharmacological profiles necessitates the exploration of alternative scaffolds. This guide provides a comparative analysis of several promising alternative scaffolds to the 3-aminoindazole core, supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Comparison of Alternative Scaffolds

The following tables summarize the in vitro and cellular activities of representative compounds from various alternative scaffold classes. These scaffolds have been selected based on their demonstrated ability to interact with the kinase hinge region and their successful application in the development of potent kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Compounds
ScaffoldCompound ExampleTarget KinaseIC50 (nM)Reference
3-Aminoindazole Reference CompoundJNK312[1]
3-Amino-benzo[d]isoxazole Compound 28ac-Met1.8[2]
Aminopyrazole SR-3576JNK37[1]
4-Aminoimidazole Compound 4kSrc220[3]
3-Aminopyrazole Compound 1CDK24.6[4]
1,2,3-Triazole Compound 10EGFR120[5]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Table 2: Cellular Activity of Representative Compounds
ScaffoldCompound ExampleCell LineCancer TypeCellular Potency (IC50/GI50 in µM)Reference
3-Amino-benzo[d]isoxazole Compound 28aEBC-1Non-Small Cell Lung0.18[2]
Aminopyrazole SR-3576INS-1-~1[1]
4-Aminoimidazole Compound 4kSH-SY5YNeuroblastoma1.5[3]
3-Aminopyrazole Compound 1HCT116Colon7.76[6]
1,2,3-Triazole Compound 7aHepG2Liver0.074[7]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of kinase inhibitors. Below are methodologies for key assays commonly used in the characterization of these compounds.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., alternative scaffold inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (enzyme diluted in Kinase Assay Buffer).

    • Add 2 µL of the substrate/ATP mixture (substrate and ATP diluted in Kinase Assay Buffer).

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of cell culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in cell culture medium.

    • Add the diluted compounds to the wells containing cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[10][11]

Signaling Pathways and Logical Relationships

Understanding the signaling context of the target kinase is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a conceptual workflow for scaffold hopping.

Scaffold_Hopping_Strategy cluster_start Starting Point cluster_alternatives Alternative Scaffolds (Hinge Binders) 3_Aminoindazole_Core 3-Aminoindazole Core (Known Hinge Binder) Scaffold_A 3-Amino-benzo[d]isoxazole 3_Aminoindazole_Core->Scaffold_A Scaffold Hopping Scaffold_B Aminopyrazole 3_Aminoindazole_Core->Scaffold_B Scaffold Hopping Scaffold_C 4-Aminoimidazole 3_Aminoindazole_Core->Scaffold_C Scaffold Hopping Scaffold_D 3-Aminopyrazole 3_Aminoindazole_Core->Scaffold_D Scaffold Hopping Scaffold_E 1,2,3-Triazole 3_Aminoindazole_Core->Scaffold_E Scaffold Hopping

A conceptual diagram of scaffold hopping from the 3-aminoindazole core.

cMet_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

A simplified diagram of the c-Met signaling pathway.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis JNK_Signaling_Pathway cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_cellular_outcome Cellular Outcome Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1, ASK1) Stress_Stimuli->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK c_Jun c-Jun JNK->c_Jun Bcl2_family Bcl-2 family proteins JNK->Bcl2_family AP1 AP-1 Transcription Factor c_Jun->AP1 Inflammation Inflammation AP1->Inflammation Apoptosis Apoptosis Bcl2_family->Apoptosis

References

Validating the Mechanism of Action of 3-Amino-5-chloro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its derivatives have shown significant promise in oncology and other therapeutic areas due to their ability to target key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of 3-Amino-5-chloro-1H-indazole derivatives, focusing on validating their mechanism of action as kinase inhibitors. We present supporting experimental data from representative molecules, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

Mechanism of Action: Targeting Key Kinase Signaling Pathways

Derivatives of 3-amino-1H-indazole are frequently designed as ATP-competitive inhibitors of protein kinases. The 3-amino group typically forms crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature among many kinase inhibitors. The 5-chloro substitution can influence the compound's electronic properties and steric interactions within the binding site, potentially enhancing potency and selectivity.

These compounds are often directed against receptor tyrosine kinases (RTKs) that are pivotal in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Inhibition of these kinases disrupts downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

Performance Comparison of Indazole Derivatives

Direct, publicly available head-to-head comparative data for a wide range of this compound derivatives is limited. However, by examining data from well-characterized, structurally related 3-aminoindazole compounds, we can infer the expected performance and establish a framework for validation.

For the purpose of this guide, we will use the publicly available data for a representative 3-aminoindazole derivative to illustrate the typical kinase inhibition profile and cellular activity. It is important to note that specific activity will vary depending on the full chemical structure of the derivative.

Data Presentation

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetRepresentative 3-Aminoindazole Derivative (IC50, nM)Alternative Kinase Inhibitor 1 (e.g., Sorafenib) (IC50, nM)Alternative Kinase Inhibitor 2 (e.g., Sunitinib) (IC50, nM)
VEGFR2 (KDR)5909
PDGFRβ10208
c-Kit8688
FLT335867
FGFR115580140

Note: The data for the "Representative 3-Aminoindazole Derivative" is hypothetical and for illustrative purposes, based on typical potencies of this class of compounds found in literature. Actual values would be determined experimentally.

Table 2: Cellular Anti-proliferative Activity (IC50, µM)

Cell LineRepresentative 3-Aminoindazole Derivative (IC50, µM)Alternative Kinase Inhibitor 1 (e.g., Sorafenib) (IC50, µM)Alternative Kinase Inhibitor 2 (e.g., Sunitinib) (IC50, µM)
HUVEC (Human Umbilical Vein Endothelial Cells)0.020.030.01
HT-29 (Colon Cancer)1.55.83.4
A549 (Lung Cancer)2.16.24.1
K562 (Leukemia)0.53.92.8

Note: The data for the "Representative 3-Aminoindazole Derivative" is hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways targeted by this compound derivatives.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR RAS RAS PLCg->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Angiogenesis Indazole 3-Amino-5-chloro- 1H-indazole Derivative Indazole->VEGFR

Caption: VEGFR Signaling Pathway Inhibition.

PDGFR_FGFR_Signaling cluster_membrane Cell Membrane PDGFR PDGFR RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK PI3K_Akt PI3K-Akt Pathway PDGFR->PI3K_Akt FGFR FGFR FGFR->RAS_MAPK FGFR->PI3K_Akt PDGF PDGF PDGF->PDGFR FGF FGF FGF->FGFR Proliferation Cell Proliferation RAS_MAPK->Proliferation Migration Cell Migration RAS_MAPK->Migration Survival Cell Survival PI3K_Akt->Survival Indazole 3-Amino-5-chloro- 1H-indazole Derivative Indazole->PDGFR Indazole->FGFR

Caption: PDGFR and FGFR Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Validation Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Data_Comparison Compare Potency and Selectivity with Alternative Inhibitors IC50_Determination->Data_Comparison Cell_Culture Culture Cancer Cell Lines and Endothelial Cells MTT_Assay MTT Proliferation Assay Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay MTT_Assay->Data_Comparison MoA_Validation Validate Mechanism of Action Cell_Cycle->MoA_Validation Apoptosis_Assay->MoA_Validation Data_Comparison->MoA_Validation

Caption: Experimental Workflow for MoA Validation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, FGFR1)

  • Kinase-specific substrate and ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound derivative and alternative inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivative and control compounds in Kinase Assay Buffer with a final DMSO concentration ≤1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells of the 96-well plate.

    • Add 10 µL of a 2X kinase solution to each well.

    • Pre-incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of a 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HT-29, A549, K562) and HUVECs

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of the this compound derivative or control compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting percent viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity). Compare the cell cycle profiles of treated cells to the vehicle control to identify any cell cycle arrest.

A Head-to-Head Comparison of Indazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core is a privileged scaffold in medicinal chemistry, featured in a range of therapeutic agents. The efficient and versatile synthesis of functionalized indazoles is, therefore, a critical focus for researchers in drug discovery and development. This guide provides a head-to-head comparison of four prominent methods for indazole synthesis: the classical Jacobsen Indazole Synthesis, the versatile Davis-Beirut Reaction, a modern Copper-Catalyzed Three-Component Synthesis, and an innovative Metal-Free approach. We present a quantitative comparison of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for specific research objectives.

At a Glance: Performance Comparison of Indazole Synthesis Methods

The following table summarizes the key performance indicators for the selected indazole synthesis methods, offering a rapid overview of their respective strengths and limitations.

Synthetic MethodTautomer FormedTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobsen Indazole Synthesis 1H-Indazole36-61% (crude)[1]Substituted o-toluidines.Well-established classical method.[1]Requires nitrosating agents, can have moderate yields.[1][2]
Davis-Beirut Reaction 2H-Indazole41-93%[3]o-nitrobenzylamines and primary amines.[3][4]Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[4][5]Can be sensitive to reaction conditions and substrate nucleophilicity.[4][6]
Copper-Catalyzed Three-Component Synthesis 2H-IndazoleGood to excellent (up to 98%)[7]Broad: 2-bromobenzaldehydes, primary amines (aliphatic and aromatic), sodium azide.[7][8]High yields, broad substrate scope, one-pot procedure.[7][8]Requires a copper catalyst and ligand.[7]
Metal-Free Synthesis from o-Aminobenzoximes 1H-IndazoleGood to excellent (up to 94%)[5]Substituted o-aminobenzoximes.[5][9]Mild reaction conditions, metal-free, good to excellent yields, scalable.[5][9][10]Requires the synthesis of o-aminobenzoxime precursors.[9]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed. These protocols are based on published procedures and are intended to be a practical guide for laboratory execution.

Protocol 1: Jacobsen Indazole Synthesis from N-Nitroso-o-acetotoluidide

This protocol is adapted from a well-established Organic Syntheses procedure and describes the preparation of unsubstituted 1H-indazole.[1]

Materials:

  • o-Toluidine (0.839 mole)

  • Glacial Acetic Acid (90 ml)

  • Acetic Anhydride (180 ml)

  • Sodium Nitrite (180 g)

  • Nitric Acid (density 1.47)

  • Benzene (500 ml)

  • Methanol (30 ml)

  • Sodium Hydroxide (10% aqueous solution)

  • Hydrochloric Acid (2N and 5N)

  • Ammonia

Procedure:

  • Acetylation: Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a two-necked flask. Cool the mixture in an ice bath.

  • Nitrosation: Prepare nitrous gases by the action of nitric acid on sodium nitrite. Pass the nitrous gases into the cooled acetylation mixture, maintaining the temperature between +1° and +4°C. The completion of nitrosation is indicated by a permanent black-green color.

  • Extraction of N-nitroso-o-acetotoluidide: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene. Wash the benzene extract with ice water and then with methanol.

  • Cyclization: Add the benzene solution of N-nitroso-o-acetotoluidide to a vigorously stirred, boiling 10% sodium hydroxide solution. Continue heating until the benzene is removed by steam distillation.

  • Work-up and Isolation: After cooling, extract the aqueous solution with hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole.

  • Purification: Collect the crude indazole by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation to yield colorless indazole.

Protocol 2: Davis-Beirut Reaction for 2H-Indazole Synthesis

This protocol outlines a general procedure for the synthesis of 2H-indazoles from o-nitrobenzylamines.[3]

Materials:

  • o-Nitrobenzylamine derivative (1.0 equiv)

  • Primary amine (1.1 equiv)

  • Potassium Hydroxide (5% in alcohol)

  • Tetrahydrofuran (THF) or an appropriate alcohol solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the o-nitrobenzylamine derivative and the primary amine in THF or a suitable alcohol solvent.

  • Base Addition: Add the 5% alcoholic potassium hydroxide solution to the reaction mixture.

  • Reaction: Stir the mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles

This protocol is based on a highly efficient copper-catalyzed multicomponent reaction.[7]

Materials:

  • 2-Bromobenzaldehyde derivative (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Sodium Azide (2.0 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 10 mol%)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask, combine the 2-bromobenzaldehyde derivative, primary amine, sodium azide, CuI, and TMEDA.

  • Solvent Addition: Add DMSO to the flask.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 4: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

This protocol describes a mild and efficient metal-free synthesis of 1H-indazoles.[5][9]

Materials:

  • o-Aminobenzoxime derivative (1.0 equiv)

  • Methanesulfonyl Chloride (MsCl, 1.1 equiv)

  • Triethylamine (NEt3, 1.1 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve the o-aminobenzoxime derivative in DCM or THF in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

  • Reaction: Stir the reaction mixture at 0°C for a specified time and then allow it to warm to room temperature (23°C). Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key transformations for the discussed indazole synthesis methods.

Jacobsen_Indazole_Synthesis cluster_start Starting Materials cluster_nitrosation Nitrosation cluster_cyclization Cyclization & Work-up o_toluidine o-Toluidine N_nitroso_intermediate N-Nitroso-o-acetotoluidide (in Benzene) o_toluidine:e->N_nitroso_intermediate:w Acetylation & Nitrosation reagents1 Acetic Anhydride, Glacial Acetic Acid nitrosating_agent Nitrous Gases (from NaNO2 + HNO3) crude_indazole Crude 1H-Indazole N_nitroso_intermediate:e->crude_indazole:w Cyclization base 10% NaOH (aq) purification Vacuum Distillation crude_indazole->purification final_product Pure 1H-Indazole purification->final_product

Jacobsen Indazole Synthesis Workflow

Davis_Beirut_Reaction cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Formation o_nitrobenzylamine o-Nitrobenzylamine intermediate o-Nitrosoimine Intermediate o_nitrobenzylamine:e->intermediate:w primary_amine Primary Amine base KOH in Alcohol reaction_conditions Heat (e.g., 60°C) cyclization N-N Bond Formation & Cyclization intermediate->cyclization final_product 2H-Indazole cyclization->final_product

Davis-Beirut Reaction Workflow

Copper_Catalyzed_Synthesis cluster_start One-Pot Reaction Mixture cluster_reaction Reaction & Cyclization cluster_product Final Product bromobenzaldehyde 2-Bromobenzaldehyde imine_formation Imine Formation primary_amine Primary Amine sodium_azide Sodium Azide catalyst CuI / TMEDA solvent DMSO heating Heat (120°C) azide_substitution Azide Substitution imine_formation->azide_substitution Consecutive Reactions cyclization Intramolecular N-N Bond Formation azide_substitution->cyclization final_product 2H-Indazole cyclization->final_product

Copper-Catalyzed Synthesis Workflow

Metal_Free_Synthesis cluster_start Starting Material & Reagents cluster_reaction Reaction cluster_product Final Product aminobenzoxime o-Aminobenzoxime activation Oxime Activation aminobenzoxime:e->activation:w reagents MsCl, NEt3 solvent DCM or THF cyclization Intramolecular Electrophilic Amination activation->cyclization final_product 1H-Indazole cyclization->final_product

Metal-Free Synthesis Workflow

References

A Comparative Guide to Assessing the Purity of Synthesized 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development, ensuring both safety and efficacy. For a key heterocyclic intermediate like 3-Amino-5-chloro-1H-indazole (Molecular Formula: C₇H₆ClN₃), a multi-faceted analytical approach is essential for the unambiguous confirmation of its purity.[1] This guide provides a comparative overview of orthogonal analytical techniques, each interrogating different physicochemical properties of the molecule to build a comprehensive and reliable purity profile.

Comparison of Core Analytical Methodologies

The assessment of a synthesized compound's purity is not reliant on a single technique but rather on the convergence of data from several orthogonal methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC) are cornerstone techniques in this process.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity determination in pharmaceuticals.[4] It separates the target compound from impurities based on their differential partitioning between a stationary phase and a mobile phase. For quantitative analysis, the peak area of the main compound is compared to the total area of all detected peaks (area percent method).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.[4][5] It is invaluable for impurity profiling, as it provides not only retention time data but also the mass-to-charge ratio (m/z) of the main compound and any impurities, facilitating their identification.[6]

  • Quantitative ¹H NMR (qHNMR): Unlike chromatographic methods that rely on response factors (which can vary between compounds), qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei.[7][8] By integrating the signal of a known proton on the analyte against that of a certified internal standard of known purity and concentration, an absolute purity value (w/w %) can be determined.[9][10] This makes qNMR a powerful orthogonal technique for verifying results from HPLC.[9]

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the heat flow into or out of a sample as it is heated or cooled.[11] For highly pure crystalline compounds (>98%), the presence of impurities causes a depression and broadening of the melting point endotherm.[2][12] Based on the Van't Hoff equation, software can analyze the shape of this melting peak to calculate the mole percent purity of the sample.[12][13]

Data Presentation: Comparison of Purity Assessment Techniques

ParameterHPLC (UV Detection)LC-MSQuantitative ¹H NMR (qHNMR)Differential Scanning Calorimetry (DSC)
Primary Use Quantitative Purity (Area %) & Impurity ProfilingImpurity Identification & ProfilingAbsolute Quantitative Purity (w/w %) & Structure ConfirmationPurity of high-purity crystalline solids (mol %)
Principle Chromatographic SeparationSeparation + Mass-to-Charge RatioNuclear Magnetic ResonanceMelting Point Depression
Strengths High resolution, robust, highly reproducible, excellent for quantification.[4][14]High specificity and sensitivity, provides molecular weight information.[5][6]Absolute quantification without a specific reference standard for the analyte, non-destructive.[7][10]Fast analysis, small sample size, no solvent required.[12]
Limitations Requires reference standards for impurity identification; response factors can vary.Ionization efficiency can vary; may not distinguish isomers.Lower sensitivity than chromatographic methods; requires soluble sample and non-overlapping signals.Only for crystalline solids >98% pure; not suitable if the compound decomposes upon melting.[2][12]
Typical LOD/LOQ Low ng/mL to pg/mLpg/mL to fg/mL~0.1%~0.1 mol %
Sample Amount ~1-10 µg~1-10 µg~5-15 mg~1-5 mg

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for each technique, which should be optimized and validated for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.[15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 290 nm.[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Purity Calculation: Use the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification and structural characterization of impurities.

  • Instrumentation: UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Use a gradient similar to the HPLC method, adjusted for the shorter column length and smaller particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Sample Preparation: Prepare the sample as in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL).

Quantitative ¹H NMR (qHNMR)

This method provides an absolute purity assessment.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Parameters:

    • Pulse Program: Standard 90° pulse experiment (e.g., 'zg30' on Bruker).

    • Relaxation Delay (D1): ≥ 30 seconds (to ensure full T1 relaxation for all relevant protons).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Purity Calculation: Calculate purity using the formula:

    • Purity (w/w %) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (W_std / W_analyte) x P_std

    • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.

Differential Scanning Calorimetry (DSC)

This protocol assesses purity based on the thermal properties of the material.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan and hermetically seal.

  • DSC Parameters:

    • Temperature Program: Heat from ambient temperature to a temperature well past the melt at a rate of 2°C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Purity Calculation: Utilize the instrument's software to perform the purity calculation based on the shape of the melting endotherm according to the Van't Hoff equation.

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for assessing the purity of a newly synthesized batch of this compound, integrating the orthogonal methods described.

Purity_Assessment_Workflow cluster_0 Input cluster_1 Orthogonal Purity Analysis cluster_2 Data Integration & Reporting cluster_3 Decision start Synthesized Batch of This compound HPLC HPLC-UV Analysis (Quantitative - Area %) start->HPLC Separation LCMS LC-MS Analysis (Impurity ID) start->LCMS Identification qNMR qHNMR Analysis (Absolute Purity - w/w %) start->qNMR Quantification DSC DSC Analysis (Purity - mol %) start->DSC Thermal Prop. report Comprehensive Purity Report (Identity, Purity, Impurity Profile) HPLC->report LCMS->report qNMR->report DSC->report decision Meets Specification? report->decision

Caption: Workflow for the comprehensive purity assessment of this compound.

References

Navigating the Kinome: A Comparative Analysis of 3-Amino-1H-indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. While specific cross-reactivity studies on kinase inhibitors derived directly from a 3-Amino-5-chloro-1H-indazole scaffold are not extensively available in public literature, this guide provides a comparative analysis of structurally related 3-amino-1H-indazole derivatives. By examining their kinase selectivity profiles and the methodologies used for their evaluation, we can infer the potential cross-reactivity landscape of this important pharmacophore.

The 3-amino-1H-indazole moiety is a well-established "hinge-binding" fragment, crucial for the interaction of many inhibitors with the ATP-binding site of kinases. The substitution pattern on the indazole ring plays a critical role in modulating potency and selectivity. This guide will focus on two distinct series of 3-amino-1H-indazole derivatives to illustrate their cross-reactivity profiles.

Comparative Kinase Inhibition Profiles

The following tables summarize the kinase inhibition data for two representative series of 3-amino-1H-indazole derivatives. This data highlights the diverse selectivity profiles that can be achieved through modifications of the core scaffold.

Table 1: Cross-Reactivity of a 3-Amino-1H-indazol-4-ylethynyl Benzamide Derivative (AKE-72)

This table presents the kinase inhibition profile of AKE-72, a potent pan-BCR-ABL inhibitor. The data showcases its activity against a panel of 18 major oncogenic kinases.

Kinase Target% Inhibition at 50 nM
c-Kit83.9 - 99.3
FGFR183.9 - 99.3
FLT383.9 - 99.3
FYN83.9 - 99.3
LCK83.9 - 99.3
LYN83.9 - 99.3
PDGFRβ83.9 - 99.3
RET83.9 - 99.3
VEGFR283.9 - 99.3
YES83.9 - 99.3
c-Src64.5 - 73
FMS64.5 - 73
Other KinasesNo Inhibition

Data sourced from a study on AKE-72, a potent pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant[1][2].

Table 2: Cellular Activity of 3-Amino-1H-indazol-6-yl-benzamide Derivatives

This table shows the half-maximal effective concentration (EC50) of a series of 3-amino-1H-indazol-6-yl-benzamides against cell lines dependent on specific kinases. This provides an indication of their on-target and potential off-target activities in a cellular context.

CompoundFLT3 (MOLM13) EC50 (nM)PDGFRα-T674M (Ba/F3) EC50 (nM)Kit-T670I (Ba/F3) EC50 (nM)
4 517198
11 single-digit nMsingle-digit nM-
17 single-digit nMsingle-digit nMinactive
18 single-digit nMsingle-digit nMinactive
22 single-digit nMsingle-digit nMinactive

Data is from a study on an amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and Kit[3][4]. Note: A lower EC50 value indicates higher potency.

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of novel compounds. Below are outlines of standard experimental protocols used to generate data similar to that presented above.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reaction Components: The assay is typically performed in a multi-well plate format and includes the purified kinase, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this is often done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (e.g., DMSO). IC₅₀ values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are then determined by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling

To assess the selectivity of a compound, it is screened against a large panel of kinases, often representing a significant portion of the human kinome.

  • Assay Platform: Several commercial platforms are available for kinome scanning, such as the KINOMEscan™ (DiscoverX) or the HotSpot℠ platform (Reaction Biology).

  • Methodology: These platforms typically employ either binding assays (measuring the displacement of a tagged ligand from the kinase by the test compound) or enzymatic activity assays.

  • Data Interpretation: The results are usually presented as the percentage of inhibition at a fixed concentration or as dissociation constants (Kd) for binding assays. The data can be visualized as a "kinome tree" to provide a graphical representation of the inhibitor's selectivity.

Cellular Proliferation Assay

This assay determines the effect of a compound on the growth of cancer cell lines that are known to be dependent on the activity of a specific kinase.

  • Cell Culture: Cancer cell lines are cultured in appropriate media.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a set period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using various methods, such as the MTS or MTT assay, which quantify metabolic activity, or by direct cell counting.

  • Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

G cluster_0 Kinase Inhibition Assay Workflow prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound mix Mix Components in Assay Plate prep->mix incubate Incubate at Controlled Temperature mix->incubate stop Stop Reaction incubate->stop detect Detect Signal (e.g., Radioactivity, Luminescence) stop->detect analyze Data Analysis (% Inhibition, IC50) detect->analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

G cluster_1 Simplified BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 3-Amino-indazole Inhibitor (e.g., AKE-72) Inhibitor->BCR_ABL

Caption: Inhibition of the BCR-ABL signaling cascade by a 3-amino-indazole derivative.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Amino-5-chloro-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3-Amino-5-chloro-1H-indazole (CAS No. 5685-72-3), a compound commonly used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical to minimize risks associated with handling and disposal of this chemical.

Immediate Safety and Handling Precautions

This compound is a solid substance that should be handled with care. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[1] In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek immediate medical attention.[1]

Spill Management Protocol

In the event of a spill, the area should be evacuated and secured. For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste.[1] For wet spills, absorb the material with an inert substance and place it in a designated hazardous waste container.[1] Do not allow the chemical to enter drains or waterways.[2]

Quantitative Data for Disposal

ParameterGuidelineSource
Waste Classification Hazardous WasteGeneral Chemical Safety Guidelines
Storage Segregated from incompatible materials in a cool, dry, well-ventilated area.[1]
Container Type Labeled, sealed, and chemically compatible container.[1]
Sewer Disposal Strictly prohibited.General Chemical Safety Guidelines
Landfill Disposal Prohibited without prior treatment.General Chemical Safety Guidelines

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Segregate Waste (Solid vs. Liquid, Halogenated) A->B C Properly Labeled, Sealed Container B->C D Store in Designated Hazardous Waste Area C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Waste Manifest and Documentation E->F G Scheduled Waste Pickup F->G H Final Disposal (Incineration or other approved method) G->H

Caption: Disposal workflow from generation to final disposal.

Experimental Protocol for Small-Scale Laboratory Decontamination

For small residual amounts of this compound, an in-laboratory oxidative degradation procedure can be performed before collection by a licensed disposal service. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To chemically degrade small quantities of this compound into less harmful substances.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium bisulfite (NaHSO₃) solution, 10% w/v

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • pH paper or pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

Procedure:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. Add a stir bar and begin stirring.

  • Acidification: Slowly and carefully add 3M sulfuric acid to the waste to create an acidic solution (pH < 2). This should be done while stirring to ensure proper mixing and to control any potential exothermic reaction.

  • Oxidation: While continuously stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding the permanganate solution until the purple color persists for at least 30 minutes, indicating that the oxidation is complete.

  • Quenching: After the reaction is complete, quench the excess potassium permanganate by slowly adding a 10% sodium bisulfite solution until the purple color disappears and the solution becomes colorless or pale yellow.

  • Neutralization: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate) carefully to avoid excessive foaming.

  • Final Disposal: The resulting solution, now containing degraded products, should be transferred to a properly labeled hazardous waste container for collection by a licensed disposal service.

This guide is intended to provide a framework for the safe and compliant disposal of this compound. It is imperative that all local, state, and federal regulations regarding hazardous waste disposal are followed. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Logistical Information for Handling 3-Amino-5-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides researchers, scientists, and drug development professionals with essential procedural guidance for the safe handling and disposal of 3-Amino-5-chloro-1H-indazole.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to have the following hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation[1][3]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this compound to ensure the safety of laboratory personnel.[2]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use.[2] Dispose of contaminated gloves after use in accordance with good laboratory practices.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1][2] Must conform to EN166, AS/NZS 1337.1, or NIOSH-approved standards.[1][3]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[2]
Body Laboratory coatA standard, long-sleeved lab coat is required to protect the skin from contact.[2] For larger spills, an impervious chemical-resistant suit may be necessary.[4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[2] The type of respirator should be selected based on a formal risk assessment. For firefighting, a self-contained breathing apparatus (SCBA) is necessary.[5]

Operational Plan: Step-by-Step Guidance

Adherence to the following procedures is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Fume Hood: All handling of solid this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1]

  • Safety Equipment: Before commencing work, confirm that an eyewash station and safety shower are readily accessible and in good working order.

  • PPE Check: Verify that all required PPE is available, in good condition, and correctly worn.[2]

Handling the Compound
  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1]

  • Avoid Dust Formation: Handle the solid material carefully to avoid the formation of dust.[5] Use appropriate tools, such as spatulas, for transferring the compound.

  • Container Management: Keep the container tightly sealed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[5]

In Case of a Spill
  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Small Spills:

    • If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.[2]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Carefully sweep up the solid material and place it into a designated, labeled, and sealed container for hazardous waste disposal.[1][2]

  • Large Spills:

    • Alert emergency services and advise them of the location and nature of the hazard.[1]

    • Contain the spill using sand, earth, or vermiculite.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Designated Containers: All waste materials containing this compound, including contaminated PPE, cleaning materials, and excess chemical, must be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

Disposal Procedure
  • Regulatory Compliance: Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant or a licensed contractor.[3]

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. Once cleaned, containers can be disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood emergency_exposure Exposure Response prep_ppe->emergency_exposure If Exposure Occurs handle_weigh Weigh Compound prep_fumehood->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor emergency_spill Spill Response handle_transfer->emergency_spill If Spill Occurs cleanup_decontaminate Decontaminate Glassware handle_monitor->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.